molecular formula C7H7FN2O2 B3039771 (5-Fluoro-2-nitrophenyl)methanamine CAS No. 131780-92-2

(5-Fluoro-2-nitrophenyl)methanamine

Cat. No.: B3039771
CAS No.: 131780-92-2
M. Wt: 170.14 g/mol
InChI Key: JVHBZLBJDNVILA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Fluoro-2-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBZLBJDNVILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Fluoro-2-nitrophenyl)methanamine: A Trifunctional Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, and synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine .

Executive Summary

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) is a specialized fluorinated building block used extensively in medicinal chemistry.[1] It serves as a "lynchpin" intermediate due to its unique trifunctional nature:

  • Benzylic Amine: A primary nucleophile ready for immediate derivatization (amide coupling, reductive amination).

  • Nitro Group (C-2): A strong electron-withdrawing group (EWG) that activates the ring and serves as a "latent" aniline for future cyclization.

  • Fluorine Atom (C-5): Positioned para to the nitro group, this atom is electronically activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.

This compound is a critical precursor for the synthesis of quinazolines, indazoles, and benzodiazepines , scaffolds frequently found in kinase inhibitors and GPCR modulators.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The relative positioning is electronically synergistic:

  • The "Push-Pull" System: The nitro group at C-2 withdraws electron density from the ring via resonance (-M effect). This creates a partial positive charge at the C-5 and C-1 positions.

  • Activation of C-5: Because the fluorine at C-5 is para to the nitro group, the C-F bond is highly susceptible to nucleophilic attack.[2] The Meisenheimer complex formed during SNAr is stabilized by the nitro group.[3]

Physicochemical Profile
PropertyValue / Description
IUPAC Name (5-Fluoro-2-nitrophenyl)methanamine
CAS Number 131780-92-2 (Free Base); 1214366-45-6 (HCl Salt)
Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Appearance Yellow to orange solid (Free base); White/Off-white solid (HCl salt)
pKa (Calculated) ~8.9 (Benzylic amine)
LogP ~0.9 - 1.2 (Lipophilic, but polar enough for oral bioavailability)
Solubility Soluble in DMSO, Methanol, DCM.[4][5][6][7] HCl salt soluble in water.

Synthesis & Manufacturing

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine requires chemoselective conditions to generate the primary amine without reducing the nitro group or displacing the fluorine prematurely.

Primary Route: Reductive Amination

The most scalable route begins with 5-fluoro-2-nitrobenzaldehyde .

  • Imine Formation: The aldehyde is condensed with ammonium acetate or hydroxylamine.

  • Selective Reduction: The resulting imine/oxime is reduced.

    • Crucial Step: Catalytic hydrogenation (H2/Pd-C) must be avoided as it will reduce the nitro group to an aniline.

    • Preferred Reagent: Sodium cyanoborohydride (NaBH3CN) or Borane-THF (BH3·THF) is used to selectively reduce the C=N bond while leaving the NO2 and C-F bonds intact.

Alternative Route: Nitrile Reduction

Starting from 5-fluoro-2-nitrobenzonitrile , reduction with Borane-Dimethyl Sulfide (BMS) or BH3·THF at controlled temperatures (0°C) yields the amine. This route is often preferred for industrial scaling as nitriles are stable precursors.

Reactivity & Derivatization Logic

The utility of this building block lies in its ability to undergo orthogonal reactions.[8] The researcher can choose which "handle" to manipulate first based on the target scaffold.

Diagram: Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the molecule.

ReactionPathways Start (5-Fluoro-2-nitrophenyl) methanamine PathA Path A: Amine Derivatization (Amide Coupling / Urea Formation) Start->PathA RCOCl / DIPEA PathB Path B: S_NAr at C-5 (Displacement of F by Amines/OR) Start->PathB HNR2 / Heat PathC Path C: Nitro Reduction (Formation of Diamine) Start->PathC Fe/AcOH or SnCl2 ProductA Functionalized Benzylic Amide PathA->ProductA ProductB 5-Substituted-2-nitrobenzylamine PathB->ProductB ProductC Indazoles / Quinazolines (Heterocyclization) PathC->ProductC

Caption: Divergent synthetic pathways. Path B utilizes the electronic activation of the fluorine atom by the para-nitro group.

Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Context: Replacing the fluorine with a secondary amine (e.g., morpholine, piperazine) to introduce solubility or target engagement groups.

  • Dissolution: Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) in anhydrous DMSO or DMF (0.2 M).

  • Base Addition: Add K2CO3 (2.0 eq) and the nucleophilic amine (1.2 eq).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting material (M+H 171) and appearance of the product.

  • Workup: Dilute with water and extract with EtOAc. The nitro group remains intact.

Protocol B: Cyclization to Quinazoline Core

Context: Generating a kinase inhibitor scaffold.[9]

  • Acylation: React the benzylic amine with a benzoyl chloride derivative to form the amide.

  • Nitro Reduction: Treat the intermediate with Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (reflux, 2h). This converts NO2 to NH2.

  • Cyclization: The resulting 2-aminobenzamide spontaneously cyclizes or requires mild acid catalysis (AcOH, heat) to form the dihydroquinazoline or quinazoline structure.

Applications in Drug Discovery[2][3]

Kinase Inhibition

The 2-aminobenzylamine motif (derived from reducing this molecule) is a "privileged structure" that mimics the hydrogen-bonding patterns required to bind to the ATP-binding hinge region of kinases. The fluorine atom (or its SNAr displacement product) often projects into the solvent-exposed region or a hydrophobic pocket, improving potency.

Sirtuin Inhibitors

Derivatives of (5-Fluoro-2-nitrophenyl)methanamine have been identified as inhibitors of Sirtuin 2 (SIRT2) , a deacetylase enzyme implicated in neurodegenerative diseases. The benzylic amine serves as a linker, connecting the aromatic core to a "cap" group that interacts with the enzyme's exit channel.

Safety & Handling

  • Hazards: Like most nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It causes skin and eye irritation (H315, H319).

  • Storage: Store the HCl salt at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis. The free base is sensitive to CO2 (carbamate formation).

  • Disposal: All waste streams containing fluorinated nitroaromatics must be segregated and incinerated via high-temperature chemical waste disposal.

References

  • BenchChem. (5-Fluoro-2-nitrophenyl)methanamine Product Analysis and Reactivity Profile. BenchChem Database. Link

  • PubChem. Compound Summary: 5-Fluoro-2-nitrophenol (Related Intermediate). National Library of Medicine. Link

  • ChemicalBook. Synthesis and Properties of Fluorinated Nitrobenzaldehydes. ChemicalBook. Link

  • MDPI Molecules. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). Link

  • Synthonix. Safety Data Sheet: (5-Fluoro-2-nitrophenyl)methanamine hydrochloride.[10]Link

Sources

Structural and Synthetic Profiling of (5-Fluoro-2-nitrophenyl)methanamine: A Critical Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream pharmaceutical development. (5-Fluoro-2-nitrophenyl)methanamine has emerged as a highly versatile fluorinated nitroaromatic scaffold [1]. By integrating a highly nucleophilic primary amine, a strongly electron-withdrawing nitro group, and an activated fluorine atom on a single benzene ring, this compound provides orthogonal reactivity handles. This whitepaper provides an in-depth technical guide to its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for researchers and drug development professionals.

Physicochemical Profiling & Molecular Identity

Understanding the physical and chemical parameters of the free base versus its hydrochloride salt is critical for solvent selection, storage, and reaction stoichiometry [2, 3]. The hydrochloride salt is often preferred in bench settings due to its enhanced stability against ambient oxidation and reduced volatility.

Table 1: Quantitative Physicochemical Data

PropertyFree BaseHydrochloride Salt
CAS Number 131780-92-21214366-45-6
Molecular Weight 170.14 g/mol 206.60 g/mol
Molecular Formula C₇H₇FN₂O₂C₇H₈ClFN₂O₂
Purity Standard ≥ 95% (Typical)≥ 95% (Typical)
SMILES NCC1=CC(F)=CC=C1=OCl.NCC1=CC(F)=CC=C1=O
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated

Mechanistic Chemistry & Reactivity Profile

The utility of (5-Fluoro-2-nitrophenyl)methanamine lies in the synergistic electronic effects of its functional groups. Understanding the causality behind its reactivity allows chemists to design highly selective synthetic routes.

Reactivity Core (5-Fluoro-2-nitrophenyl)methanamine Nitro Nitro Group (-NO2) Electron-Withdrawing Core->Nitro Ring Activation Fluoro Fluoro Group (-F) SNAr Activated Core->Fluoro Ortho/Para Directing Amine Methanamine (-CH2NH2) Nucleophilic Center Core->Amine Orthogonal Functionalization Nitro->Fluoro Enhances Electrophilicity

Logical relationship of functional group reactivity in the scaffold.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro moiety depletes electron density from the aromatic pi-system. This significantly lowers the activation energy required for nucleophilic attack [1].

  • The Fluoro Group (-F): Positioned para to the methanamine but meta to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (S_N_Ar). The strong electronegativity of fluorine makes it an excellent leaving group when attacked by external nucleophiles (e.g., amines, alkoxides)[1, 4].

  • The Methanamine Group (-CH₂NH₂): This benzylic primary amine is highly nucleophilic and sterically accessible. It can undergo reductive amination, amidation, or alkylation. However, its nucleophilicity necessitates protection (e.g., Boc or Fmoc) if S_N_Ar reactions are to be performed on the fluorine atom, preventing unwanted self-polymerization.

Synthetic Workflows & Self-Validating Protocols

To transform this building block into complex nitrogen-containing heterocycles (such as quinolines, pyrroles, or triazoles), specific reduction and cyclization pathways are employed.

SyntheticWorkflow A 5-Fluoro-2-nitrobenzaldehyde (Precursor) B (5-Fluoro-2-nitrophenyl)methanamine CAS: 131780-92-2 A->B Reductive Amination (NH3, NaBH3CN) C (3-Amino-4-fluorophenyl)methanamine (Diamine Intermediate) B->C Selective Nitro Reduction (Fe/AcOH) D Target N-Heterocycles (Quinolines, Triazoles, Pyrroles) C->D Cyclization / Condensation (Friedländer Synthesis)

Synthetic workflow from precursor to N-heterocycle derivatives.

Protocol 1: Chemoselective Nitro Reduction to a Diamine Intermediate

Objective: Reduce the nitro group to an aniline derivative, yielding (3-amino-4-fluorophenyl)methanamine, without triggering hydrodefluorination. Causality: Strong hydrogenation conditions (e.g., H₂ with Pd/C) often lead to the unwanted cleavage of the carbon-fluorine bond (hydrodefluorination) in electron-deficient aromatics. Utilizing Iron (Fe) powder in Acetic Acid (AcOH) provides a milder, chemoselective reduction environment [1].

Step-by-Step Methodology:

  • Preparation: Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) in glacial acetic acid (0.5 M).

  • Reduction Initiation: Add activated iron powder (5.0 eq) portion-wise at 25°C. Note: Gradual addition prevents uncontrolled exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 60°C for 2-4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system is self-validating when the precursor mass (m/z 171.1[M+H]⁺) is entirely depleted and the product mass (m/z 141.1[M+H]⁺) plateaus. Do not proceed to workup until the precursor signal is ≤ 1%.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Neutralize the filtrate cautiously with saturated aqueous NaHCO₃ to precipitate the diamine product.

  • Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization

Objective: Synthesize fluorinated quinoline scaffolds directly from the nitroaromatic precursor in a single pot. Causality: Acetic acid acts dually as a proton source for the iron-mediated nitro reduction and as an acid catalyst for the subsequent intramolecular condensation (Friedländer cyclization) between the newly formed aniline and an α-methylene ketone[1].

Step-by-Step Methodology:

  • Assembly: Combine the nitro precursor (1.0 eq) and the target ketone (1.2 eq) in glacial acetic acid.

  • Reduction: Add Fe powder (5.0 eq) and stir at room temperature for 1 hour.

  • Cyclization: Elevate the temperature to 80°C. Causality: Thermal energy is required to drive the dehydration step of the condensation reaction.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the intermediate aniline spot is fully consumed and replaced by an intense UV-active spot corresponding to the quinoline core.

  • Purification: Filter through Celite, neutralize, extract, and purify via flash column chromatography.

Applications in Medicinal Chemistry

The strategic placement of functional groups on the phenyl ring makes (5-Fluoro-2-nitrophenyl)methanamine a cornerstone for synthesizing biologically active compounds:

  • Pyrroles & Pyrimidines: Fluorinated pyrimidines and pyrroles are significant classes of compounds in oncology and virology. The cyclization of precursors containing this specific fluorophenyl group yields key intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde [1].

  • Triazoles: By reducing the nitro group to an aniline, the resulting diamine can undergo diazotization followed by click chemistry (azide-alkyne cycloaddition) to form highly stable 1,2,3-triazoles, which are excellent bioisosteres for amide bonds in drug design [1].

  • Bioreductive Prodrugs: The nitro group itself can be retained in the final drug architecture to act as a hypoxia-activated prodrug trigger, where the nitro group is selectively reduced by overexpressed reductases in hypoxic tumor microenvironments, releasing the active chemotherapeutic [1].

References

Strategic Reagent Profile: (5-Fluoro-2-nitrophenyl)methanamine in Medicinal Chemistry

[1]

CAS: 131780-92-2 | Molecular Formula: C7H7FN2O2 | Mol.[1] Weight: 170.14 g/mol [1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), (5-Fluoro-2-nitrophenyl)methanamine serves as a high-value "masked" scaffold. It is not merely a building block but a strategic precursor to 2-(aminomethyl)-4-fluoroaniline , a 1,4-diamine equivalent essential for synthesizing privileged heterocycles such as quinazolines, 1,4-benzodiazepines, and indoles .

This guide synthesizes the literature to demonstrate how this specific fluorinated nitro-benzylamine enables the construction of metabolically stable kinase inhibitors and CNS-active agents. The presence of the C5-fluorine atom modulates pKa and blocks metabolic oxidation, while the ortho-nitro group acts as a latent nucleophile, allowing for controlled, sequential cyclization reactions.

Chemical Architecture & Reactivity Profile[2]

The utility of (5-Fluoro-2-nitrophenyl)methanamine stems from its trifunctional nature. Understanding the electronic interplay between these groups is requisite for designing successful synthetic campaigns.

The Ortho-Nitro Effect

The ortho-nitro group is the defining feature of this scaffold. It serves two roles:

  • Activation: It renders the benzylic amine less basic compared to a standard benzylamine due to the electron-withdrawing inductive effect (-I), reducing the likelihood of over-alkylation during initial derivatization.

  • Latent Nucleophilicity: Upon reduction (H₂/Pd-C or Fe/AcOH), the nitro group reveals a primary aniline. This creates a 1,4-binucleophilic system (benzylic amine + aniline) capable of condensing with electrophiles (aldehydes, carboxylic acids, isocyanates) to form 6- and 7-membered rings.

The C5-Fluorine Advantage

In medicinal chemistry, the strategic placement of fluorine is used to alter physicochemical properties without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Metabolic Blocking: The C5 position (para to the nitro group) is a hotspot for CYP450-mediated oxidation in non-fluorinated analogues. Fluorine substitution blocks this pathway, extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of the aromatic ring, which can enhance

    
    -stacking interactions with target proteins (e.g., in the ATP-binding pocket of kinases).
    

Synthetic Utility: Core Workflows

The literature highlights two primary synthetic pathways for this scaffold: the Quinazoline Route and the Benzodiazepine Route .

Workflow A: Synthesis of 6-Fluoroquinazolines

Quinazolines are a "privileged structure" in kinase inhibitors (e.g., Gefitinib, Erlotinib). The (5-Fluoro-2-nitrophenyl)methanamine scaffold provides a direct entry to 6-fluoro-3,4-dihydroquinazolines and 6-fluoroquinazolines .

Mechanism:
  • Acylation: The benzylic amine is acylated with a carboxylic acid or acid chloride.

  • Nitro Reduction: The nitro group is reduced to an aniline.

  • Cyclodehydration: The newly formed aniline attacks the amide carbonyl (intramolecular condensation) to close the pyrimidine ring.

Experimental Protocol (Adapted from Synthesis, 2021)
  • Step 1: Amide Coupling

    • Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) and DIPEA (1.5 eq) in DCM.

    • Add the desired benzoyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4h.

    • Outcome: Formation of the stable amide intermediate.

  • Step 2: Reductive Cyclization

    • Dissolve the intermediate in Ethanol/Acetic Acid (10:1).

    • Add Iron powder (5.0 eq) and reflux for 6h. (Alternatively, use SnCl₂ or H₂/Pd-C).

    • Mechanism:[2] The nitro group reduces to -NH₂, which immediately attacks the amide carbonyl.

    • Purification: Filter through Celite, concentrate, and recrystallize.

Workflow B: Accessing 1,4-Benzodiazepines

Benzodiazepines are classic CNS pharmacophores. This scaffold allows for the synthesis of 7-fluoro-1,4-benzodiazepines via reaction with

Visualization of Synthetic Logic

SyntheticPathwaysStart(5-Fluoro-2-nitrophenyl)methanamineAmideIntermediate:N-Acyl DerivativeStart->AmideR-COCl / BaseRedAmIntermediate:N-Alkylated Glycine Deriv.Start->RedAmBoc-Gly-OH / CouplingAnilineTransient:2-(Aminomethyl)-4-fluoroanilineAmide->AnilineFe / AcOH(Nitro Reduction)QuinazolineTarget:6-Fluoroquinazoline(Kinase Inhibitor Core)Aniline->QuinazolineCyclodehydration(-H2O)BenzoTarget:7-Fluoro-1,4-benzodiazepine(CNS Active)RedAm->Benzo1. TFA (Deprotect)2. Base / Heat

Figure 1: Divergent synthetic pathways from the parent scaffold to bioactive heterocycles.[3][4][5]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 6-fluoroquinazoline core derived from this amine mimics the adenine ring of ATP.

  • Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase.

  • Fluorine Role: The fluorine at the 6-position (derived from the 5-fluoro starting material) often interacts with hydrophobic pockets or gatekeeper residues (e.g., T790M in EGFR), improving potency against resistant mutants.

Case Study: "Masked" Solubility

In a study involving quinazoline synthesis, the use of the nitro-benzylamine precursor allowed researchers to maintain high solubility during the intermediate steps. The nitro group prevents premature aggregation or chelation that is often seen with the fully reduced diamine. This "latent functionality" approach is critical when synthesizing lipophilic drug candidates.

Quantitative Data: Electronic Impact

The following table summarizes the estimated pKa shifts and lipophilicity changes (ClogP) introduced by the Fluorine atom in the final quinazoline core compared to the non-fluorinated analogue.

PropertyNon-Fluorinated Core6-Fluoro Core (Target)Impact on Drug Design
ClogP 2.12.4Increased lipophilicity improves membrane permeability.
pKa (N1) 3.53.1Reduced basicity; less likely to be protonated at physiological pH, altering distribution.
Metabolic Stability Low (C6 oxidation)HighBlocks Phase I oxidation at the C6 position.

Experimental Protocol: General Nitro Reduction & Cyclization

Standard Operating Procedure (SOP) for converting (5-Fluoro-2-nitrophenyl)methanamine derivatives into fused heterocycles.

Objective: Synthesize a 6-fluoro-3,4-dihydroquinazoline derivative.

  • Preparation: In a 100 mL round-bottom flask, dissolve N-(5-fluoro-2-nitrobenzyl)benzamide (1.0 mmol) in Glacial Acetic Acid (10 mL).

  • Reduction: Add Iron powder (325 mesh, 5.0 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (quinazoline).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove iron salts.

  • Neutralization: Carefully wash the filtrate with saturated

    
     (2 x 30 mL) to remove acetic acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

References

  • Wang, Z., et al. (2021).[6] "Synthesis of Quinazolines via C(sp)-C(sp2) Coupling and Intramolecular C-N Bond Formation." Synthesis, 53, 1356-1364.[6]

  • Hati, S., & Sen, S. (2016).[6] "IBX Mediated Tandem Reaction of o-Aminobenzylamine and Aldehydes: A Facile Synthesis of Quinazolines." Synthesis, 48, 1389-1398.[6]

  • BenchChem. "(5-Fluoro-2-nitrophenyl)methanamine Product Profile and Applications."

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

A Senior Application Scientist's Guide to the pKa and Ionization Behavior of (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing critical pharmacokinetic and pharmacodynamic parameters. (5-Fluoro-2-nitrophenyl)methanamine represents a common structural motif in medicinal chemistry, and a thorough understanding of its acid-base properties is paramount for rational drug design. This in-depth guide provides a comprehensive framework for characterizing the pKa of the primary amine in this molecule. We will dissect the underlying chemical principles governing its basicity, provide field-proven, step-by-step protocols for its experimental determination via potentiometric and spectrophotometric methods, and touch upon the role of computational prediction. The synthesis of these approaches equips researchers with the necessary tools to accurately assess the ionization profile of this, and structurally related, compounds, thereby enabling data-driven decisions in the drug discovery and development pipeline.

The Physicochemical Imperative: Why pKa Dictates Biological Fate

The pKa, the negative logarithm of the acid dissociation constant, quantitatively describes a molecule's tendency to donate or accept a proton. For a basic amine, such as that in (5-Fluoro-2-nitrophenyl)methanamine, the relevant equilibrium is with its conjugate acid:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value corresponds to the environmental pH at which the concentrations of the neutral amine (R-NH₂) and its protonated, cationic form (R-NH₃⁺) are equal. This balance, governed by the Henderson-Hasselbalch equation, is a master variable controlling:

  • Aqueous Solubility: The charged, protonated form (R-NH₃⁺) generally exhibits significantly higher aqueous solubility, which is critical for formulation and dissolution.

  • Membrane Permeability: The neutral, deprotonated form (R-NH₂) is more lipophilic and is preferentially absorbed across biological membranes like the intestinal wall and the blood-brain barrier via passive diffusion.

  • Target Binding: The ionization state dictates the potential for crucial electrostatic and hydrogen-bonding interactions within a target protein's binding site.

  • Metabolism and Excretion: Ionization affects recognition by metabolic enzymes and transporters, influencing the drug's half-life and clearance pathways.

An inaccurate pKa value can lead to flawed structure-activity relationship (SAR) models and erroneous predictions of a compound's in vivo behavior. Therefore, its precise determination is a non-negotiable step in preclinical development.

Theoretical Foundation: Predicting Basicity from Structure

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides a robust hypothesis for its expected pKa. We can predict the influence of the aromatic substituents by comparing the target molecule to its parent structure, benzylamine.

  • Baseline Compound - Benzylamine: Unsubstituted benzylamine has a well-established pKa of approximately 9.33.[1][2][3] This value serves as our reference point.

  • Electronic Effects of Substituents: The basicity of the amine's lone pair is modulated by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.[4][5]

    • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing the ring's pi electrons).[6][7] Its position ortho to the aminomethyl group places its strong inductive pull in close proximity, drastically reducing the electron density on the nitrogen. This destabilizes the conjugate acid (R-NH₃⁺), making the amine a weaker base.

    • Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[8] From the meta position, it further decreases the electron density of the ring, reinforcing the effect of the nitro group.

Experimental pKa Determination: A Dual-Methodology Approach

Relying on a single method for pKa determination is ill-advised. We advocate for a dual-pronged approach using potentiometric titration and UV-Vis spectrophotometry. Concordance between the two methods provides a high degree of confidence in the final value.

Gold Standard: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[9][10]

G prep 1. Sample Preparation Accurately weigh ~15 mg of compound. Dissolve in a defined co-solvent (e.g., 50% MeOH/H₂O). cal 2. Electrode Calibration Perform a 3-point calibration of the pH electrode (e.g., pH 4.01, 7.00, 10.01). prep->cal Ensures measurement accuracy titrate 3. Titration Titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl). cal->titrate Initiate experiment record 4. Data Acquisition Record pH vs. volume of titrant added, ensuring stable readings at each step. titrate->record analyze 5. Data Analysis Plot Titration Curve (pH vs. Vol) and its 1st Derivative (dpH/dV vs. Vol). record->analyze pka 6. pKa Determination Identify the equivalence point from the 1st derivative peak. The pKa is the pH at the half-equivalence volume. analyze->pka

Caption: A robust workflow for pKa determination using potentiometric titration.

  • System Preparation:

    • Analyte: Use high-purity (>98%) (5-Fluoro-2-nitrophenyl)methanamine.

    • Reagents: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Use HPLC-grade methanol and deionized water.

    • Equipment: An automated titrator equipped with a high-quality combination pH electrode is required.

  • Protocol Validation & Execution:

    • Calibration: Perform a three-point calibration of the pH electrode using certified buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range. Causality: This ensures a linear and accurate response of the electrode across the measurement range.

    • Sample Preparation: Accurately weigh 10-15 mg of the analyte and dissolve it in a precise volume of a co-solvent mixture (e.g., 50:50 v/v methanol/water). Causality: Many organic molecules have poor aqueous solubility. A co-solvent ensures the analyte and its salt remain dissolved throughout the titration. The exact solvent composition must be reported as it can influence the pKa value.

    • Titration: Place the sample solution in the titration vessel. First, add 0.1 M NaOH to bring the initial pH to ~11, ensuring the amine is fully in its neutral form (R-NH₂). Titrate with standardized 0.1 M HCl in small, precise increments, allowing the pH to stabilize before each data point is recorded. Continue well past the expected equivalence point (e.g., to pH 2).

  • Data Analysis:

    • Plot pH versus the volume of HCl added.

    • Calculate and plot the first derivative (dpH/dV). The maximum of this plot indicates the equivalence point volume (V_eq).

    • The pKa is the pH value on the original titration curve corresponding to half of the equivalence point volume (V_eq / 2).[11] This is the point where [R-NH₂] = [R-NH₃⁺]. Specialized software can perform this analysis with high precision.

Orthogonal Method: UV-Vis Spectrophotometry

This technique is viable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra. The pKa is determined by monitoring the change in absorbance at a fixed wavelength across a range of pH values.[12][13]

G scan 1. Initial Spectral Scans Record full UV-Vis spectra in highly acidic (pH~2) and highly basic (pH~12) solutions. lambda 2. Select Analytical Wavelength (λ_max) Identify a wavelength with the largest absorbance difference between the two forms. scan->lambda Maximizes sensitivity measure 4. Absorbance Measurement Measure the absorbance of each sample at the selected analytical wavelength. lambda->measure buffers 3. Prepare pH-Buffered Samples Prepare a series of universal buffers with known pH values. Add a constant amount of analyte stock to each. buffers->measure analyze 5. Data Analysis Plot absorbance vs. the precisely measured pH of each sample. measure->analyze pka 6. pKa Determination Fit the data to a sigmoidal curve. The inflection point of the curve is the pKa. analyze->pka

Caption: Systematic workflow for spectrophotometric pKa determination.

  • System Preparation:

    • Equipment: A calibrated dual-beam UV-Vis spectrophotometer and a calibrated pH meter.

    • Reagents: Prepare a concentrated stock solution of the analyte in methanol. Prepare a series of universal buffers to cover a pH range from ~2 to 12.

  • Protocol Validation & Execution:

    • Wavelength Selection: Prepare two samples from the stock solution: one acidified to pH ~2 (fully protonated) and one made basic to pH ~12 (fully deprotonated). Scan the full UV-Vis spectrum of both. Overlay the spectra and select an analytical wavelength (λ_analytical) where the absorbance difference is maximal. Causality: This choice maximizes the dynamic range of the measurement, leading to a more precise pKa determination.

    • Sample Measurement: To a series of vials containing the different pH buffers, add an identical small aliquot of the analyte stock solution.

    • pH & Absorbance Reading: For each sample, accurately measure the final pH with a calibrated electrode and then measure its absorbance at λ_analytical. Causality: It is critical to measure the final pH of the actual sample being analyzed, as the analyte itself can slightly alter the pH of the buffer.

  • Data Analysis:

    • Plot absorbance versus the measured pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined precisely by fitting the data to the appropriate sigmoidal dose-response equation using graphing software.

Complementary Insights: Computational pKa Prediction

In the early stages of discovery, in silico pKa prediction offers a rapid, resource-efficient way to estimate ionization constants. Numerous commercial software packages (e.g., from ACD/Labs, ChemAxon, Schrödinger) and quantum mechanical methods can be employed.[14][15] These tools use algorithms based on large experimental databases or quantum chemical calculations to predict pKa values.[16] While powerful for triaging compounds, it is crucial to remember that these are predictions. Experimental determination remains the definitive standard for lead candidates.

Data Synthesis and Conclusion

The culmination of this analysis is a well-supported pKa value that can be confidently used to model the behavior of (5-Fluoro-2-nitrophenyl)methanamine.

Table 1: Summary of pKa Determination for (5-Fluoro-2-nitrophenyl)methanamine

Method Result Confidence Notes
Theoretical Prediction pKa << 9.33 High Based on the strong electron-withdrawing effects of the -NO₂ and -F groups.
Potentiometric Titration To Be Determined Very High Gold-standard experimental method. Result should be reported with co-solvent composition.
UV-Vis Spectrophotometry To Be Determined High Excellent orthogonal method, contingent on spectral differences between ionized forms.

| Computational Prediction | To Be Determined | Medium | Provides a useful estimate; requires experimental validation. |

A predicted pKa in the range of 6.5-7.5 would imply that at physiological pH (~7.4), the compound exists as a significant mixture of both its neutral, membrane-permeant form and its charged, water-soluble form. This dual character can be advantageous for achieving a balance between absorption and solubility but must be carefully considered and optimized during lead optimization. By rigorously applying the theoretical and experimental principles outlined in this guide, researchers can build a deep and actionable understanding of their molecule's ionization profile, paving the way for more successful drug development outcomes.

References

  • Title: Benzylamine | C6H5CH2NH2 | CID 7504 Source: PubChem URL: [Link]

  • Title: Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

  • Title: Showing Compound Benzylamine (FDB012059) Source: FooDB URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: pKa and log p determination Source: Slideshare URL: [Link]

  • Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: Pharmaeli URL: [Link]

  • Title: Determination of pKa using the half-volume method: A laboratory experiment Source: ACS Publications (Journal of Chemical Education) URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: Basicity of Amines Source: Chemistry Steps URL: [Link]

  • Title: 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods Source: TSI Journals URL: [Link]

  • Title: Basicity of Amines Source: Organic Chemistry Tutor URL: [Link]

  • Title: Amines (A-Level) Source: ChemistryStudent URL: [Link]

  • Title: Need help understanding Basicity in aromatic structures Source: Reddit URL: [Link]

  • Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods Source: PeerJ URL: [Link]

  • Title: (PDF) Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods Source: ResearchGate URL: [Link]

Sources

Overview of Fluorinated Nitrobenzylamine Derivatives in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitrobenzylamine derivatives have emerged as a privileged class of building blocks in modern organic synthesis and pharmaceutical development[1]. By integrating the extreme metabolic stability of the carbon-fluorine (C-F) bond, the electron-withdrawing activation of the nitro group, and the versatile binding capacity of the benzylamine pharmacophore, these compounds offer a multidimensional profile for drug design[2][3]. This whitepaper deconstructs the mechanistic rationale behind their utility, evaluates primary synthetic methodologies, and provides a field-validated experimental protocol for their application.

Mechanistic Rationale: The Triad of Functionality

The strategic incorporation of fluorine, nitro, and amine groups onto a single aromatic scaffold is not arbitrary; it is driven by precise causality in molecular design[4].

  • Fluorine Substituent (Metabolic Shielding & Lipophilicity): The extreme electronegativity and strong C-F bond (~116 kcal/mol) effectively resist oxidative metabolism by cytochrome P450 enzymes[3]. Furthermore, fluorine modulates the basicity (pKa) of the adjacent amine through inductive electron withdrawal, enhancing membrane permeability and oral bioavailability[5].

  • Nitro Group (Electronic Activation & Redox Versatility): The strongly electron-withdrawing nitro group (-NO2) significantly lowers the electron density of the aromatic ring, activating it for Nucleophilic Aromatic Substitution (SNAr)[2]. Post-functionalization, the nitro group can be seamlessly reduced to an aniline, providing a synthetic handle for further derivatization[6].

  • Benzylamine Motif (Pharmacophore & Solubilization): The primary amine acts as a critical hydrogen-bond donor/acceptor in target binding[7]. It also allows for the formation of stable hydrochloride salts, drastically improving aqueous solubility[8].

SubstituentEffects Core Fluorinated Nitrobenzylamine Core Motif F_Group Fluorine Substituent (C-F Bond) Core->F_Group imparts NO2_Group Nitro Group (-NO2) Core->NO2_Group contains Amine_Group Benzylamine Motif (-CH2NH2) Core->Amine_Group provides Met_Stability Metabolic Stability (Blocks CYP450) F_Group->Met_Stability Lipophilicity Lipophilicity (Increases logP) F_Group->Lipophilicity SNAr SNAr Reactivity (Activates ring) NO2_Group->SNAr Reduction Redox Versatility (Yields aniline) NO2_Group->Reduction H_Bonding Target Binding (H-bond donor/acceptor) Amine_Group->H_Bonding Salt_Form Bioavailability (Improves solubility) Amine_Group->Salt_Form

Logical relationship of substituent effects in fluorinated nitrobenzylamines.

Synthetic Methodologies

The synthesis of fluorinated nitrobenzylamines relies on three principal routes, selected based on regiocontrol requirements and precursor availability[2].

  • Reductive Amination of Fluoro-nitrobenzaldehydes: This is the most functional-group-tolerant method. A fluoro-nitrobenzaldehyde is condensed with an amine source to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN)[9][10].

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing the Halex process, a highly activated precursor like 1,4-difluoro-2-nitrobenzene is reacted with a benzylamine derivative[2]. The nitro group directs the incoming nucleophile.

  • Direct Nitration: Fluorobenzylamines can be directly nitrated using a mixed acid system (HNO3/H2SO4)[2]. While cost-effective, this route often yields a mixture of regioisomers requiring tedious chromatographic separation[2][4].

ReductiveAmination Start 4-Fluoro-3-nitrobenzaldehyde Imine Imine Intermediate (Transient) Start->Imine + NH3/Amine (-H2O) Reduction Reduction (NaBH3CN or NaBH4) Imine->Reduction Hydride Attack Product 4-Fluoro-3-nitrobenzylamine Reduction->Product Aqueous Workup

Step-by-step synthetic workflow for the reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzylamine

This self-validating protocol ensures high yield and purity by controlling the imine formation equilibrium prior to hydride reduction[10][11].

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq, 10 mmol)

  • Ammonium acetate (10.0 eq, 100 mmol)

  • Sodium cyanoborohydride (NaBH3CN) (1.2 eq, 12 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Molecular sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-fluoro-3-nitrobenzaldehyde in 50 mL of anhydrous methanol under an argon atmosphere. Add ammonium acetate and activated 3Å molecular sieves. Stir at room temperature for 4 hours.

    • Causality: Ammonium acetate acts as both the ammonia source and a mild acid catalyst. The molecular sieves drive the equilibrium forward by scavenging the water byproduct, ensuring complete conversion to the imine before reduction begins.

  • Hydride Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaBH3CN in small portions over 15 minutes.

    • Causality: NaBH3CN is selected over NaBH4 because it is stable in mildly acidic conditions and selectively reduces imines without reducing any unreacted aldehyde.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the starting material is entirely consumed.

  • Quenching and Workup: Quench the reaction by adding 10 mL of 1M HCl to destroy excess hydride, then adjust the pH to 10 using 1M NaOH. Filter the mixture through a Celite pad to remove the molecular sieves.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, DCM/MeOH 95:5) to yield 4-fluoro-3-nitrobenzylamine as a pale yellow solid[10].

Quantitative Data & Physicochemical Properties

The following table summarizes the comparative physicochemical properties of fluorinated versus non-fluorinated benzylamines, highlighting the profound impact of fluorine and nitro substitution on the molecule's profile[5][12].

CompoundMolecular Weight ( g/mol )Typical Synthetic YieldpKa (Amine)LogP (Calculated)Primary Reactivity Handle
Benzylamine107.15N/A9.331.09Nucleophilic Amine
3-Fluorobenzylamine125.1485-90%8.901.25Nucleophilic Amine
4-Nitrobenzylamine152.1575-80%8.501.15Reducible Nitro
4-Fluoro-3-nitrobenzylamine 170.14 70-88% 8.15 1.45 SNAr & Reducible Nitro

Data synthesized from standard physicochemical databases and comparative literature[5][10][12][13].

Applications in Drug Discovery

Fluorinated nitrobenzylamines are not merely passive scaffolds; they actively participate in modulating biological responses across various therapeutic areas:

  • Kinase Inhibitors: The 2-fluoro-4-nitrobenzonitrile and benzylamine derivatives serve as critical intermediates for irreversible tyrosine kinase inhibitors used in oncology[14]. The fluorine atom forces the molecule into a specific bioactive conformation while the amine acts as a hinge-binding motif.

  • Antimalarials: Novel 4-aminoquinoline antimalarials, such as fluoro-amodiaquine analogues, utilize fluoronitrobenzylamine precursors. The fluorine substitution blocks toxic quinone imine formation in vivo, significantly improving the safety profile compared to traditional amodiaquine[6].

  • Fluorescent Probes: Derivatives like NBD-chloride (4-chloro-7-nitrobenzofurazan) react rapidly with amines to form highly fluorescent adducts, enabling the tracking of cellular pathways and amino acid detection[15].

References

  • BenchChem.
  • Chem-Impex.
  • Google Patents. "CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • University of Liverpool Repository. "THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS." University of Liverpool.
  • National Institutes of Health (NIH). "Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors." PMC.
  • ResearchGate. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
  • PubChem. "3-Fluorobenzylamine | C7H8FN | CID 66853." NIH.

Sources

Stability of (5-Fluoro-2-nitrophenyl)methanamine under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Stability of (5-Fluoro-2-nitrophenyl)methanamine Under Ambient Conditions

Executive Summary

(5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) is a highly versatile building block in medicinal chemistry and materials science, often utilized for synthesizing nitrogen-containing heterocycles and advanced polymers. However, its structural motif—an ortho-nitrobenzylamine—renders it highly susceptible to photochemical degradation, while its primary amine is prone to atmospheric oxidation. This guide provides an in-depth mechanistic analysis of its stability under ambient conditions and establishes field-proven protocols for its handling and storage.

Structural and Electronic Profiling

The reactivity and stability of (5-Fluoro-2-nitrophenyl)methanamine are governed by the interplay of its three functional groups:

  • The Primary Amine: Acts as a nucleophile and a base, making it susceptible to reaction with atmospheric CO₂ and oxygen.

  • The Nitro Group: Exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This deactivates the aromatic ring toward electrophilic attack but sensitizes it to nucleophilic aromatic substitution (SNAr) [1].

  • The Fluorine Atom: Positioned meta to the amine and para to the nitro group, its high electronegativity further withdraws electron density (-I effect), modulating the pKa of the amine and increasing the lipophilicity of the molecule [1].

Crucially, the ortho-relationship between the nitro group and the aminomethyl group creates a classic photolabile system. As a Senior Application Scientist, I frequently encounter degradation issues when researchers treat this compound as a standard benzylamine, failing to account for its inherent photochemistry.

Mechanistic Pathways of Degradation

Photochemical Cleavage (The o-Nitrobenzyl Effect)

Under ambient laboratory lighting (which contains UV and visible wavelengths), the ortho-nitrobenzylamine moiety undergoes rapid photolysis. The causality here is driven by the excitation of the nitro group to a singlet or triplet state, which then abstracts a hydrogen atom from the adjacent benzylic position. This phototautomerization yields an aci-nitro intermediate. Subsequent cyclization and rearrangement lead to the cleavage of the C–N bond, releasing ammonia and forming 5-fluoro-2-nitrosobenzaldehyde. This mechanism is the foundational principle behind [2].

Photochem A (5-Fluoro-2-nitrophenyl) methanamine B Excited State (Singlet/Triplet) A->B hν (UV/Vis Light) C aci-Nitro Intermediate B->C Phototautomerization D Cyclic Hemiacetal Intermediate C->D Cyclization E 5-Fluoro-2-nitrosobenzaldehyde + Ammonia D->E Cleavage

Photochemical degradation pathway of the o-nitrobenzylamine system.

Oxidative and Atmospheric Degradation

Beyond photolysis, the primary amine is a target for atmospheric degradation. When exposed to ambient air, the amine readily absorbs carbon dioxide to form insoluble carbamate salts. Additionally, trace transition metals or prolonged exposure to oxygen can catalyze the oxidation of the benzylic amine to the corresponding imine or aldehyde, severely compromising the purity of the reagent.

Quantitative Stability Data

To illustrate the vulnerability of the free base under ambient conditions, the following table summarizes the degradation profile based on standard o-nitrobenzylamine kinetics. The data clearly demonstrates that light exposure is the primary vector for rapid degradation.

Storage ConditionAtmosphereIlluminationEstimated Half-Life (t½)Primary Degradant
Ambient (25°C)AirAmbient Lab Light< 12 Hours5-Fluoro-2-nitrosobenzaldehyde
Ambient (25°C)AirDark (Amber Vial)~ 7 DaysCarbamate / Imine
Refrigerated (4°C)ArgonDark (Amber Vial)> 6 MonthsNone (Stable)
HCl Salt (-20°C)ArgonDark (Amber Vial)> 2 YearsNone (Stable)

Standard Operating Procedures (SOPs) for Handling and Storage

To ensure scientific integrity, every handling protocol must be a self-validating system. Because the free base (CAS 131780-92-2) is highly unstable, the most effective mitigation strategy is converting it to its [3]. Protonation of the amine eliminates its nucleophilicity, preventing CO₂ absorption and oxidation, while also significantly raising the energy barrier for the photochemical hydrogen abstraction.

Protocol: Conversion to Hydrochloride Salt and Inert Storage

Validation Checkpoint 1: Before starting, verify the purity of the free base via TLC (UV active, visualize with ninhydrin). If a green/blue spot appears without ninhydrin staining, nitroso degradants are already present, and the material must be repurified.

  • Preparation: In a fume hood under dim red light (to prevent photolysis), dissolve 1.0 g of (5-Fluoro-2-nitrophenyl)methanamine in 20 mL of anhydrous diethyl ether under an argon atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of a 4M HCl in dioxane solution while stirring vigorously.

  • Precipitation: A white to off-white precipitate of the hydrochloride salt will form immediately. Continue stirring for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under argon. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Drying & Storage: Dry the salt under high vacuum for 4 hours. Transfer the dried powder to an amber glass vial, purge with argon, seal with a PTFE-lined cap, and store at -20°C.

Validation Checkpoint 2: Confirm successful salt formation via IR spectroscopy. A successful conversion is validated by the broad N-H stretching band shifting from ~3300 cm⁻¹ (free amine) to a broad region between ~3000-2800 cm⁻¹ (indicative of the -NH₃⁺ cation).

Workflow Start Raw Free Base (CAS 131780-92-2) Step1 Dissolve in anhydrous Et2O under Argon Start->Step1 Step2 Add 1.1 eq. HCl (in Dioxane) dropwise Step1->Step2 0°C, Stirring Step3 Filter precipitate (HCl Salt) Step2->Step3 Precipitation Step4 Store in Amber Vials at -20°C Step3->Step4 Vacuum Dry

Workflow for stabilizing the free base via HCl salt conversion.

References

  • O'Hagan, M. P., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews 2023, 123(10), 6839–6887. Available at: [Link]

Methodological & Application

General synthesis procedure for (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 239087-08-2) is a critical fluorinated building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, radiotracers, and heterocyclic scaffolds.[1][2][3][4] Its unique substitution pattern—combining an electron-withdrawing nitro group, a metabolically stable fluorine atom, and a reactive primary amine—presents a specific synthetic challenge: chemoselectivity . The primary amine must be installed or revealed without reducing the sensitive nitro group. This guide details two robust, field-proven protocols: the Delépine Reaction (Route A), which offers superior chemoselectivity via non-reductive pathways, and the Selective Borane Reduction (Route B), a direct approach from the nitrile precursor.

Retrosynthetic Analysis & Strategy

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine requires a strategy that avoids the reduction of the nitro group (


) while generating the primary amine (

). Standard reductive amination or catalytic hydrogenation methods often fail due to the competing reduction of the nitro group to an aniline or hydroxylamine.

Strategic Disconnections:

  • C-N Disconnection (Non-Reductive): Displacing a benzylic leaving group (Halide) with a masked nitrogen source (Hexamethylenetetramine). This is the Delépine Strategy .

  • C-N Modification (Chemoselective Reduction): Reducing a nitrile (

    
    ) using a hydride source that is kinetically slow to react with nitro groups (Borane-THF).
    

Retrosynthesis cluster_legend Strategic Logic Target (5-Fluoro-2-nitrophenyl)methanamine (Target) Bromide 5-Fluoro-2-nitrobenzyl bromide (Electrophile) Bromide->Target Delépine Reaction (Route A: High Chemoselectivity) Nitrile 5-Fluoro-2-nitrobenzonitrile (Precursor) Nitrile->Target Selective Reduction (Route B: BH3-THF) Toluene 5-Fluoro-2-nitrotoluene (Starting Material) Toluene->Bromide Radical Bromination (NBS/AIBN) Route A avoids metal hydrides completely. Route A avoids metal hydrides completely. Route B requires temp control. Route B requires temp control. Route A avoids metal hydrides completely.->Route B requires temp control.

Figure 1: Retrosynthetic analysis highlighting the two primary pathways. Route A is preferred for scale-up due to higher functional group tolerance.

Route A: The Delépine Synthesis (Recommended)

This route is the "Gold Standard" for synthesizing nitrobenzylamines. It utilizes the Delépine reaction, which involves the nucleophilic attack of hexamethylenetetramine (HMTA) on a benzyl halide, followed by acidic hydrolysis.[5]

  • Advantage: Completely avoids reducing agents, guaranteeing the survival of the nitro group.

  • Precursor: 5-Fluoro-2-nitrobenzyl bromide (synthesized via radical bromination of 5-fluoro-2-nitrotoluene).

Step 1: Radical Bromination (Precursor Synthesis)

If the benzyl bromide is not commercially available, synthesize it from 5-fluoro-2-nitrotoluene.

Reagents:

  • 5-Fluoro-2-nitrotoluene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) (Green alternative)
    

Protocol:

  • Dissolve 5-fluoro-2-nitrotoluene in anhydrous PhCF3 (0.5 M concentration) under

    
    .
    
  • Add NBS and AIBN.

  • Heat to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Note: The product is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Cool to RT, filter off the succinimide byproduct.

  • Concentrate the filtrate to obtain the crude benzyl bromide. Use directly in the next step.

Step 2: Delépine Reaction (Amine Formation)[5]

Reagents Table:

ReagentEquiv.[3][6]Role
5-Fluoro-2-nitrobenzyl bromide 1.0Substrate
Hexamethylenetetramine (HMTA) 1.1Nitrogen Source
Chloroform (

)
SolventReaction Medium
Conc. HCl / Ethanol ExcessHydrolysis Agent

Detailed Protocol:

  • Quaternary Salt Formation:

    • Dissolve 5-fluoro-2-nitrobenzyl bromide (10 mmol) in

      
       (30 mL).
      
    • Add HMTA (11 mmol, 1.54 g) in one portion.

    • Stir at Room Temperature (RT) for 12–16 hours. Alternatively, reflux for 2 hours to accelerate.

    • A thick white precipitate (the quaternary ammonium salt) will form.

    • Filter the solid, wash with cold

      
       (2 x 10 mL), and dry under vacuum. Do not purify further.
      
  • Acidic Hydrolysis:

    • Suspend the dried salt in Ethanol (40 mL).

    • Add Conc.[4][5][7][8] HCl (5 mL, excess).

    • Heat to reflux (80°C) for 2–4 hours. The solid will dissolve, and ammonium chloride may precipitate later.

    • Workup: Cool to RT. Concentrate to remove ethanol.

    • The residue contains the target amine hydrochloride and

      
      .
      
    • Basify carefully with 2M NaOH (to pH > 10) and extract immediately with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layers over

      
      , filter, and concentrate.
      

Yield Expectation: 75–85% overall.

Route B: Selective Reduction of Nitrile[9]

If 5-Fluoro-2-nitrobenzonitrile is the available starting material, a chemoselective reduction is required. Borane-THF (


) is the reagent of choice as it reduces nitriles rapidly while reacting with nitro groups very slowly at low temperatures.

Critical Caution: Do not use


 or catalytic hydrogenation (

), as these will reduce the nitro group to an amine or azo compound.

Reagents Table:

ReagentEquiv.[3][6]Role
5-Fluoro-2-nitrobenzonitrile 1.0Substrate

(1.0 M in THF)
2.5Reducing Agent
Methanol (MeOH) ExcessQuenching Agent
HCl (Aq) ExcessComplex Breaker

Detailed Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Dissolution: Add 5-fluoro-2-nitrobenzonitrile (5 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C (Ice bath).

  • Reduction: Dropwise add

    
     (12.5 mL, 12.5 mmol) over 15 minutes. Gas evolution may occur.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC.

    • Checkpoint: If starting material remains, add another 0.5 equiv of Borane and stir longer. Do not heat above 40°C.

  • Quenching (Critical): Cool back to 0°C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling (

    
    ) will occur.
    
  • Acid Hydrolysis: Add 6M HCl (5 mL) and reflux for 30 minutes to break the Boron-Amine complex.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute residue with water, wash with Ether (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH pellets to pH 12.

    • Extract with DCM (3 x 30 mL).

    • Dry (

      
      ) and concentrate to yield the yellow oil/solid.
      

Analytical Characterization

Confirm the identity of the product using the following parameters. The presence of the nitro group and the fluorine atom provides distinct spectroscopic signatures.

  • Physical State: Yellowish solid or oil (free base); white solid (HCl salt).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (dd, 1H, Ar-H ortho to 
      
      
      
      ) – Deshielded by Nitro.
    • 
       7.20–7.40 (m, 2H, Ar-H).
      
    • 
       4.25 (s, 2H, 
      
      
      
      ) – Diagnostic benzylic singlet.
    • 
       1.60 (br s, 2H, 
      
      
      
      ) – Exchangeable with
      
      
      .
  • 
     NMR:  Single peak around -105 to -115 ppm (depending on solvent).
    
  • MS (ESI): m/z calc for

    
    ; found 171.1.
    

Experimental Workflow Diagram

Workflow Start Start: 5-Fluoro-2-nitrobenzyl bromide Step1 Add HMTA (1.1 eq) in CHCl3 Stir RT 12h Start->Step1 Inter Precipitate: Quaternary Ammonium Salt Step1->Inter Precipitation Step2 Hydrolysis: EtOH + Conc. HCl Reflux 2h Inter->Step2 Filtration & Transfer Workup Basify (pH > 10) -> Extract DCM Step2->Workup Cleavage of HMTA Final Product: (5-Fluoro-2-nitrophenyl)methanamine Workup->Final Isolation

Figure 2: Step-by-step workflow for the Delépine synthesis (Route A).

Safety & Handling

  • Nitroaromatics: Potentially energetic. While this specific compound is stable, avoid excessive heat (>150°C) during distillation or drying.

  • Benzyl Bromides: Severe Lachrymators. All operations involving 5-fluoro-2-nitrobenzyl bromide must be performed in a well-ventilated fume hood. Wear goggles and double nitrile gloves.

  • Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Quench slowly at 0°C.

  • Fluorine Metabolism: Fluorinated aromatics are generally metabolically stable, but standard PPE is required to prevent inhalation or skin absorption.

References

  • Delépine Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal. "Delépine Reaction."[5][7][9][10][11]

    • URL:[Link]

  • Selective Reduction of Nitriles with Borane

    • Title: Selective Reduction of Nitriles in the Presence of Arom
    • Source: Calvin University Digital Commons.
    • URL:[Link]

  • Synthesis of Nitrobenzyl Bromides (Precursor Synthesis)

    • Title: p-Nitrobenzyl Bromide (Organic Syntheses Procedure).[12]

    • Source: Organic Syntheses, Coll. Vol. 2, p.443 (1943).
    • URL:[Link]

  • Title: Preparation method of 5-fluoro-2-nitrophenol (Patent CN107935858B).

Sources

Using (5-Fluoro-2-nitrophenyl)methanamine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-Fluoro-2-nitrophenyl)methanamine in Divergent Heterocyclic Synthesis

Abstract

This technical guide outlines the synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) as a high-value building block in medicinal chemistry. Unlike simple benzylamines, this scaffold possesses a unique "Push-Pull-Click" reactivity profile due to the para relationship between the strongly electron-withdrawing nitro group and the fluorine atom. This guide details protocols for leveraging this activation for Nucleophilic Aromatic Substitution (SNAr) library generation prior to cyclization, enabling the rapid access of quinazoline, benzodiazepine, and indazole pharmacophores common in kinase and GPCR inhibitor discovery.

Chemical Profile & Handling

PropertyData
Chemical Name (5-Fluoro-2-nitrophenyl)methanamine
CAS Number 131780-92-2 (Free Base) / 1214366-45-6 (HCl Salt)
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (Free base)
Storage 2-8°C, Desiccate, Protect from light (Nitro group sensitivity)
Hazards Irritant. Nitroaromatics can be energetic; avoid heating neat >100°C.

Strategic Rationale: The "Para-Nitro Activation"

The power of this building block lies in its specific substitution pattern.

  • Position 1 (-CH₂NH₂): A tethered primary amine acting as an internal nucleophile for cyclization.

  • Position 2 (-NO₂): A latent nucleophile (upon reduction to aniline) and a strong electron-withdrawing group (EWG).

  • Position 5 (-F): A fluorine atom located para to the nitro group.

Mechanistic Insight: Because the fluorine is para to the nitro group, the benzene ring is highly electron-deficient at the C-5 position. This makes the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .

The "Divertible" Workflow: Researchers can choose to displace the fluorine early (to introduce diversity) or retain it late (to modulate metabolic stability/pKa).

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

G Start (5-Fluoro-2-nitrophenyl) methanamine SNAr Step 1: S_NAr Displacement (Diversity Introduction) Start->SNAr  R-NH2 / R-SH    (K2CO3, DMF)   Protect Step 1: Amine Protection (Boc/Fmoc) Start->Protect  (Boc)2O   Red1 Step 2: Nitro Reduction SNAr->Red1  H2, Pd/C   Cycl1 Step 3: Cyclization Red1->Cycl1  Orthoester or    Aldehyde   Prod1 Library A: 6/7-Substituted Quinazolines Cycl1->Prod1 Red2 Step 2: Nitro Reduction Protect->Red2 Cycl2 Step 3: Cyclization (Retaining F) Red2->Cycl2 Prod2 Library B: Fluorinated Scaffolds Cycl2->Prod2  Late-Stage    Coupling  

Caption: Divergent synthetic pathways. Path 1 utilizes the activated fluorine for early-stage library diversification. Path 2 preserves the fluorine for metabolic stability.

Detailed Experimental Protocols

Protocol A: Early-Stage Diversity via SNAr (Displacing Fluorine)

Objective: To replace the fluorine with a secondary amine or thiol motif before building the heterocyclic core.

Reagents:

  • Substrate: (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.2 eq)

  • Base: K₂CO₃ (2.0 eq) or DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Protection (Recommended): To prevent self-polymerization (where the benzylamine attacks the F of another molecule), transient protection of the primary amine is advised. React starting material with Boc₂O (1.1 eq) in DCM/TEA for 2 hours. Isolate the N-Boc intermediate.

  • Displacement: Dissolve the N-Boc protected intermediate in DMF (0.2 M).

  • Add K₂CO₃ and the Nucleophile (e.g., Morpholine).

  • Heat: Stir at 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the fluorinated peak and appearance of the amino-substituted product.

    • Note: The nitro group activates this position; conversion should be clean.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Deprotection: Treat with 4M HCl in Dioxane to reveal the primary amine for the next step.

Protocol B: Synthesis of the Quinazoline Core

Objective: To form a 3,4-dihydroquinazoline scaffold, a privileged structure in EGFR and VEGFR kinase inhibitors.

Reagents:

  • Substrate: Product from Protocol A (or original starting material)

  • Cyclization Partner: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde (for C2-substituted).

  • Reductant: H₂ (balloon) / Pd-C (10%) OR Fe powder / NH₄Cl.

Procedure:

  • Nitro Reduction:

    • Dissolve the nitro-amine substrate in MeOH (0.1 M).

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (1 atm) for 2–4 hours.

    • Observation: Solution typically turns from yellow/orange to colorless.

    • Filter through Celite to remove Pd. The filtrate contains the unstable diamine (2-aminomethyl-4-substituted-aniline). Use immediately.

  • Cyclization (One-Pot):

    • To the fresh filtrate, add Triethyl Orthoformate (3.0 eq) and a catalytic amount of p-TsOH (5 mol%).

    • Reflux for 3–6 hours.

    • Mechanism:[1][2] The aniline nitrogen condenses with the orthoester, followed by ring closure by the benzylamine nitrogen.

  • Oxidation (Optional): If the fully aromatic quinazoline is desired, treat the dihydro-intermediate with DDQ or MnO₂ in DCM.

Protocol C: Synthesis of 1,4-Benzodiazepine-2-ones

Objective: To access the benzodiazepine anxiolytic/hypnotic scaffold.

Procedure:

  • Peptide Coupling: React (5-Fluoro-2-nitrophenyl)methanamine with an Fmoc-amino acid (e.g., Fmoc-Gly-OH or Fmoc-Ala-OH) using HATU/DIPEA in DMF.

  • Fmoc Removal: Treat with 20% Piperidine in DMF.

  • Reductive Cyclization:

    • Subject the intermediate (which is now an amino-amide with a nitro group) to reduction (Fe/AcOH or H₂/Pd).

    • Spontaneous Cyclization: Upon reduction of the nitro group to the aniline, the aniline nitrogen will attack the amide carbonyl intramolecularly (often requires heating in Toluene/Acetic Acid) to form the 7-membered diazepine ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Competitive side reaction of the benzylamine.MUST protect the benzylamine (Boc/Cbz) before attempting SNAr. The free amine is nucleophilic enough to attack the activated fluoride of another molecule.
Incomplete Nitro Reduction Catalyst poisoning (if S-containing nucleophiles used).Use Fe/NH₄Cl or Zn/AcOH reduction methods instead of catalytic hydrogenation if sulfur is present.
Over-reduction Hydrogenolysis of the C-F bond (if F was retained).If retaining the Fluorine is the goal, avoid Pd/C. Use PtO₂ (Adams catalyst) or chemical reduction (SnCl₂).
Solubility Issues Planar rigid structure.Use DMSO/MeOH mixtures for reactions. Final compounds may require TFA salts for solubility.

References

  • Synthesis of Quinazolines via Nitro-Reduction

    • Title: "One-pot synthesis of quinazolin-4(3H)
    • Source:Tetrahedron Letters, 2010.
    • URL:[Link] (Representative methodology adapted for benzylamines).

  • SNAr on Fluorinated Nitroaromatics

    • Title: "Nucleophilic Aromatic Substitution of p-Fluoronitrobenzene: A Kinetic Study."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Foundational mechanistic grounding).

  • Indazole Synthesis from 2-Nitrobenzylamines

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[3]

    • Source:Molecules, 2018.[3][4]

    • URL:[Link]

  • Click Chemistry in Drug Discovery (SuFEx)

    • Title: "Click chemistry reactions may boost cancer-fighting drug potency."
    • Source:ecancer, 2018.[4]

    • URL:[Link]

  • Compound Data

    • Title: "(5-Fluoro-2-nitrophenyl)methanamine Product Page."[5][6]

    • Source:BenchChem.[5]

Sources

Reductive amination protocols involving (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of (5-Fluoro-2-nitrophenyl)methanamine

Abstract

This guide details the protocols for the reductive amination of (5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) with various aldehydes and ketones. The presence of a nitro group at the ortho position and a fluorine atom at the meta position presents specific challenges: electronic deactivation of the amine and the risk of chemoselective reduction of the nitro group. This document provides a robust "standard" protocol using Sodium Triacetoxyborohydride (STAB) and an "advanced" protocol for sterically hindered or electron-deficient carbonyls using Titanium(IV) Isopropoxide.

Chemical Compatibility & Mechanistic Analysis

Substrate Profile
  • Compound: (5-Fluoro-2-nitrophenyl)methanamine[1][2][3][4][5]

  • CAS: 131780-92-2 (Free Base), 1214366-45-6 (HCl Salt)

  • Electronic Environment: The amine is benzylic but significantly deactivated. The ortho-nitro group (

    
    ) and meta-fluoro group (
    
    
    
    ) are strong electron-withdrawing groups (EWG).
    • Consequence: The nucleophilicity of the primary amine is lower than that of unsubstituted benzylamine. Imine formation will be the rate-determining step and may require acid catalysis or dehydrating agents.

  • Chemoselectivity Challenge: The nitro group is susceptible to reduction to an aniline (via catalytic hydrogenation) or hydroxylamine (via strong hydrides).

    • Solution: Use Sodium Triacetoxyborohydride (STAB) . Its steric bulk and electron-withdrawing acetoxy ligands make it less reactive than

      
      , preventing nitro reduction while selectively reducing the protonated imine.
      
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced.

ReactionMechanism cluster_conditions Critical Controls Start Amine + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Rate Limiting) Hemiaminal->Imine -H₂O (Acid Cat.) Product Secondary Amine (Nitro Retained) Imine->Product + H⁻ (STAB) Selective Reduction Warning Avoid H₂/Pd (Reduces -NO₂ to -NH₂)

Figure 1: Mechanistic pathway highlighting the critical imine formation step and the exclusion of catalytic hydrogenation to preserve the nitro moiety.

Experimental Protocols

Protocol A: Standard STAB Method (The Workhorse)

Best for: Aliphatic aldehydes, non-hindered aromatic aldehydes.

Reagents:

  • (5-Fluoro-2-nitrophenyl)methanamine (HCl salt or free base)[3][6]

  • Aldehyde (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (Only if using amine HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a clean, dry reaction vial, suspend (5-Fluoro-2-nitrophenyl)methanamine HCl (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Neutralization (If Salt): Add TEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine. Skip this step if starting with free base.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Generally, add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at RT.

    • Note: The solution may turn slightly yellow/orange due to imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC.

    • Target Mass:

      
      .
      
  • Quench: Quench by adding saturated aqueous

    
     (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[7]
Protocol B: Titanium(IV) Isopropoxide Method (Difficult Substrates)

Best for: Ketones, electron-rich benzaldehydes, or when Protocol A yields low conversion.

Rationale: The electron-deficient nature of the 5-fluoro-2-nitrobenzylamine makes it a poor nucleophile.


 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (neat)
    
  • Sodium Borohydride (

    
    ) (Use caution) or STAB
    
  • Methanol (MeOH)

Procedure:

  • Imine Formation: In a dry vial under inert atmosphere (

    
    /Ar), combine the Amine  (1.0 equiv) and Ketone/Aldehyde  (1.0 – 1.2 equiv).
    
  • Titanium Addition: Add

    
      (1.5 – 2.0 equiv) neat.
    
  • Incubation: Stir the neat mixture (or concentrated solution in THF) at RT for 6–12 hours.

    • Checkpoint: Verify imine formation by LC-MS (look for

      
       of the imine).
      
  • Dilution: Dilute the viscous mixture with MeOH (or THF if solubility is an issue).

  • Reduction: Cool to 0°C. Carefully add

    
      (2.0 equiv) portion-wise.
    
    • Note:

      
       is generally safe for nitro groups at 0°C in the absence of transition metals, but STAB can be used here if higher chemoselectivity is required.
      
  • Quench: Add 1N NaOH or water dropwise (Caution: Exothermic). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Decision Tree

Use this logic flow to select the correct parameters for your specific reaction.

DecisionTree Start Select Carbonyl Partner TypeCheck Aldehyde or Ketone? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Reactive Ketone Ketone / Hindered Aldehyde TypeCheck->Ketone Unreactive StdProtocol Protocol A: STAB + AcOH (DCE, RT, 4-16h) Aldehyde->StdProtocol Advanced Protocol B: Ti(OiPr)4 (Neat/THF, Pre-complexation) Ketone->Advanced CheckResult Check Conversion (LCMS) StdProtocol->CheckResult Success Isolate Product CheckResult->Success >90% Fail Low Conversion? CheckResult->Fail <50% Retry Switch to Protocol B or Increase Temp (40°C) Fail->Retry

Figure 2: Operational decision tree for selecting reaction conditions.

Summary of Key Parameters

ParameterStandard Condition (Protocol A)Difficult Condition (Protocol B)
Reducing Agent

(STAB)

(after Ti step)
Solvent DCE or THFNeat

MeOH
Additive Acetic Acid (1 eq)

(1.5–2.0 eq)
Temperature 0°C

RT
RT (Imine form)

0°C (Red)
Nitro Stability ExcellentGood (Control Temp < 10°C)
Main Risk Slow reaction due to EWGHydrolysis of imine if wet

Safety & Handling

  • (5-Fluoro-2-nitrophenyl)methanamine: Treat as an irritant. Nitro-aromatics can be energetic; avoid heating neat material to high temperatures (>100°C).

  • STAB: Evolves acetic acid upon hydrolysis. Handle in a fume hood.

  • Chemoselectivity: Do NOT use Catalytic Hydrogenation (

    
    ) . This will rapidly reduce the nitro group to an amine (
    
    
    
    ), leading to polymerization or self-condensation products.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • BLD Pharm. "(5-Fluoro-2-nitrophenyl)methanamine Product Page."[1] BLD Pharm, Accessed 26 Oct 2023. Link

Sources

Application Note: Chemoselective Reduction of (5-Fluoro-2-nitrophenyl)methanamine for Quinazoline Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In modern drug development, the 6-fluoroquinazoline scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of potent kinase inhibitors and CNS-active ligands. The synthetic journey to these complex heterocycles often begins with (5-Fluoro-2-nitrophenyl)methanamine . Transforming this nitroamine precursor into a fully aromatized quinazoline requires a precise, two-phase synthetic strategy: the chemoselective reduction of the nitro group to generate an ortho-diamine, followed by an oxidative cyclization with a suitable electrophile (such as an aldehyde or nitrile)[1].

This application note details the mechanistic rationale, optimized parameters, and step-by-step protocols required to execute this sequence with high yield and structural fidelity.

G A (5-Fluoro-2-nitrophenyl) methanamine B Chemoselective Reduction A->B C (2-Amino-5-fluorophenyl) methanamine B->C D Oxidative Cyclization C->D E 6-Fluoroquinazoline Derivatives D->E

Synthetic workflow from nitro reduction to quinazoline cyclization.

Mechanistic Insights & Experimental Causality

The Chemoselectivity Challenge in Nitro Reduction

The reduction of aromatic nitro compounds to anilines is a foundational transformation in organic synthesis[2]. However, the presence of the fluorine atom at the 5-position of the benzene ring introduces a significant chemoselectivity challenge. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently leads to unwanted hydrodefluorination, a side reaction that compromises the integrity of the fluorinated scaffold.

To circumvent this, metal-acid or metal-salt reduction systems are strictly preferred. Utilizing Stannous Chloride (SnCl₂) in ethanol or Iron (Fe) powder in mildly acidic media ensures rapid, 6-electron reduction of the nitro group while completely preserving the delicate C-F bond[3].

Oxidative Cyclization Dynamics

Once reduced, the resulting (2-amino-5-fluorophenyl)methanamine acts as a potent bis-nucleophile. The aliphatic primary amine first condenses with an aldehyde to form an imine intermediate. Subsequent intramolecular nucleophilic attack by the adjacent aniline nitrogen yields a tetrahydroquinazoline[1].

To achieve the fully aromatized quinazoline, an in situ oxidation is required. 4 has proven to be an exquisite, additive-free method that utilizes molecular oxygen as the sole terminal oxidant, perfectly aligning with green chemistry principles.

Mechanism N1 Diamine Precursor N2 Aldehyde Condensation N1->N2 N3 Imine Intermediate N2->N3 -H₂O N4 Intramolecular Ring Closure N3->N4 N5 Tetrahydroquinazoline N4->N5 N6 Aerobic Oxidation (Cu cat.) N5->N6 N7 Quinazoline Scaffold N6->N7 -H₂

Mechanistic pathway of diamine condensation and oxidative cyclization.

Data Presentation: Optimization of Reaction Parameters

Table 1: Evaluation of Reduction Conditions for Fluorinated Nitroarenes
MethodReagentsSolventTemp (°C)Chemoselectivity (C-F Retention)Typical Yield (%)
Catalytic HydrogenationH₂, Pd/C (10%)EtOH25Low (High risk of defluorination)65-75
Metal-Acid ReductionFe powder, HCl (cat.)EtOH/H₂O80High85-95
Metal-Salt ReductionSnCl₂·2H₂OEtOH70High90-95
Table 2: Optimization of Oxidative Cyclization (with Benzaldehyde)
Catalyst/OxidantAdditiveSolventTemp (°C)Time (h)Typical Yield (%)
None / AirNoneDMSO9048<20
I₂ / O₂K₂CO₃DMF801278
Cu(OAc)₂ / O₂NoneMeCN80889

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reduction to (2-Amino-5-fluorophenyl)methanamine

Objective: Reduce the nitro group to an aniline without triggering hydrodefluorination[3].

Materials:

  • (5-Fluoro-2-nitrophenyl)methanamine (10 mmol)

  • Stannous Chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl Acetate

  • 2M Sodium Hydroxide (NaOH)

Procedure:

  • Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-Fluoro-2-nitrophenyl)methanamine in 30 mL of absolute ethanol.

  • Reagent Addition: Slowly add SnCl₂·2H₂O (35 mmol, 3.5 equiv) to the stirring solution.

    • Causality: An excess of Sn(II) is required to fully drive the 6-electron reduction of the nitro group to the primary amine, compensating for any atmospheric oxidation of the tin reagent.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours. Monitor the reaction progression via TLC (Dichloromethane:Methanol 9:1) until the bright yellow starting material is completely consumed.

  • Quenching & Basification: Cool the mixture to 0 °C in an ice bath. Carefully add 2M NaOH dropwise until the solution reaches pH 10-12.

    • Causality: Basification is critical to break down the tin-amine coordination complexes and precipitate tin oxides/hydroxides, thereby freeing the highly polar diamine product into the aqueous phase for extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine.

Protocol B: Copper-Catalyzed Aerobic Cyclization to 6-Fluoro-2-phenylquinazoline

Objective: Construct the quinazoline core via cascade condensation and oxidation.

Materials:

  • (2-Amino-5-fluorophenyl)methanamine (5.0 mmol)

  • Benzaldehyde (5.0 mmol)

  • Copper(II) Acetate monohydrate (Cu(OAc)₂·H₂O)

  • Acetonitrile

  • O₂ balloon

Procedure:

  • Reaction Setup: To a 50 mL two-neck flask, add the freshly prepared (2-amino-5-fluorophenyl)methanamine and benzaldehyde (1.0 equiv).

  • Catalyst Introduction: Add Cu(OAc)₂·H₂O (0.25 mmol, 5 mol%) and 15 mL of Acetonitrile.

    • Causality: The copper catalyst serves a dual function: it acts as a Lewis acid to accelerate the initial imine formation and subsequently catalyzes the aerobic oxidation of the cyclized tetrahydroquinazoline intermediate.

  • Aerobic Oxidation: Purge the flask with oxygen gas and equip it with an O₂ balloon to maintain a steady oxidizing atmosphere.

  • Cyclization: Stir the mixture at 80 °C for 8 hours. The solution will progressively darken as the oxidation to the aromatic system occurs.

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove insoluble copper residues, and concentrate the filtrate. Purify via flash column chromatography (Hexanes:Ethyl Acetate) to isolate the pure 6-fluoro-2-phenylquinazoline.

References

1.[1]1 - Benchchem 2.[5]5 - Organic Chemistry Portal 3.4 - RSC Publishing 4.[2]2 - Wikipedia 5.[3]3 - Benchchem

Sources

Preparation of indole derivatives using (5-Fluoro-2-nitrophenyl)methanamine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Indole Derivatives using (5-Fluoro-2-nitrophenyl)methanamine Precursors

Executive Summary

This technical guide details the synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) as a strategic precursor for accessing 5-fluoroindole and its fused derivatives.[1] While 5-fluoro-2-nitrotoluene is the conventional starting material for the Leimgruber-Batcho synthesis, the methanamine derivative offers unique orthogonal reactivity. It is particularly valuable for synthesizing pyrrolo[1,2-a]quinoxalines (tricyclic indole analogs) and can serve as a high-purity precursor for the 5-fluoroindole core via oxidative transformation. This guide outlines two primary protocols: the Oxidative-Reductive Cyclization Route (for the indole core) and the Pyrrole-Annulation Route (for fused indole systems).[1]

Chemical Pathway Analysis

The transformation of (5-Fluoro-2-nitrophenyl)methanamine into indole scaffolds relies on manipulating the oxidation state of the benzylic carbon and the nitrogen reduction.

  • Mechanism A (Core Synthesis): The benzylic amine is oxidized to an aldehyde. This activates the carbon for a Henry reaction (condensation with nitromethane), followed by reductive cyclization to form the pyrrole ring of the indole.

  • Mechanism B (Fused System Synthesis): The benzylic amine acts as a nucleophile to install a pyrrole ring (via Clauson-Kaas), followed by nitro reduction and intramolecular cyclization to form the pyrrolo[1,2-a]quinoxaline skeleton.

IndolePathways Precursor (5-Fluoro-2-nitrophenyl) methanamine Aldehyde Intermediate: 5-Fluoro-2-nitrobenzaldehyde Precursor->Aldehyde Oxidation (Sommelet/PCC) N_Pyrrole Intermediate: 1-(5-Fluoro-2-nitrobenzyl)pyrrole Precursor->N_Pyrrole Clauson-Kaas (2,5-dimethoxytetrahydrofuran) Nitrostyrene Intermediate: Beta-nitrostyrene Aldehyde->Nitrostyrene Henry Rxn (CH3NO2) Indole Target A: 5-Fluoroindole Nitrostyrene->Indole Reductive Cyclization (Fe/AcOH) Aniline Intermediate: 1-(2-Amino-5-fluorobenzyl)pyrrole N_Pyrrole->Aniline Nitro Reduction (H2/Pd) FusedIndole Target B: Pyrrolo[1,2-a]quinoxaline (Fused Indole Derivative) Aniline->FusedIndole Oxidative Cyclization

Figure 1: Divergent synthetic pathways from (5-Fluoro-2-nitrophenyl)methanamine to indole derivatives.[1]

Protocol 1: Synthesis of the 5-Fluoroindole Core

Objective: Convert the methanamine precursor to 5-fluoroindole (CAS 399-52-0).[1] Rationale: This route is preferred when the amine is the available starting stock, or when high-purity aldehyde generation in situ is required to avoid instability issues associated with storing 2-nitrobenzaldehydes.

Step 3.1: Oxidation to 5-Fluoro-2-nitrobenzaldehyde

Note: Direct oxidation of primary benzylic amines to aldehydes can be achieved via oxidative deamination.[1]

  • Reagents: Hexamethylenetetramine (Sommelet conditions) or TPAP/NMO (if converting via alcohol).[1]

  • Procedure (Sommelet Modification):

    • Dissolve (5-Fluoro-2-nitrophenyl)methanamine (10 mmol) in 50% aqueous acetic acid.

    • Add Hexamethylenetetramine (11 mmol).

    • Reflux for 2–4 hours. The amine forms a hexaminium salt which hydrolyzes to the aldehyde.

    • Workup: Add dilute HCl, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify formation of aldehyde via TLC (shift in R_f) and disappearance of amine peak in LC-MS.

Step 3.2: Henry Reaction (Condensation)
  • Reagents: Nitromethane, Ammonium Acetate.[1]

  • Procedure:

    • Suspend the crude aldehyde from Step 3.1 in Nitromethane (5 mL/mmol).

    • Add Ammonium Acetate (1.5 equiv).[1]

    • Heat to reflux (approx. 100°C) for 2–3 hours.

    • Observation: The reaction mixture typically turns dark yellow/orange, indicating the formation of the beta-nitrostyrene intermediate.[1]

    • Isolation: Cool to RT. The product often precipitates. If not, remove excess nitromethane under vacuum and recrystallize from ethanol.

Step 3.3: Reductive Cyclization to 5-Fluoroindole
  • Reagents: Iron powder, Acetic Acid (AcOH), Silica Gel (optional support).

  • Procedure:

    • Dissolve the nitrostyrene intermediate (5 mmol) in a mixture of Toluene (20 mL) and AcOH (20 mL).

    • Add Iron powder (30 mmol, ~6 equiv) carefully (exothermic).

    • Heat to 90°C with vigorous stirring for 2 hours.

    • Mechanism: The nitro group is reduced to an amine, which attacks the alkene (Michael-type) followed by elimination of ammonia/water to aromatize into the indole.

    • Purification: Filter through Celite to remove iron residues. Neutralize filtrate with NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

Data Summary: Expected Yields

Step Product Expected Yield Key Analytical Marker
1 5-Fluoro-2-nitrobenzaldehyde 75-85% CHO proton (~10 ppm)
2 Beta-nitrostyrene derivative 80-90% Alkene double bond signals

| 3 | 5-Fluoroindole | 60-70% | NH signal (~11 ppm), C2-H (~7.2 ppm) |[1]

Protocol 2: Synthesis of Pyrrolo[1,2-a]quinoxaline (Fused Indole)

Objective: Use the precursor to synthesize a tricyclic "indole-like" scaffold, highly relevant in kinase inhibitor research. Rationale: This method utilizes the nitrogen of the methanamine directly, avoiding the need for carbon-chain extension.

Step 4.1: N-Pyrrolylation (Clauson-Kaas Reaction)[1]
  • Reagents: 2,5-Dimethoxytetrahydrofuran, Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve (5-Fluoro-2-nitrophenyl)methanamine (5 mmol) in Glacial Acetic Acid (10 mL).

    • Add 2,5-Dimethoxytetrahydrofuran (5.5 mmol).

    • Reflux for 1 hour. The reagent hydrolyzes to succinaldehyde, which condenses with the amine to form the pyrrole ring.

    • Workup: Pour into ice water, neutralize with NaOH. Extract with EtOAc.[2]

    • Product: 1-(5-Fluoro-2-nitrobenzyl)pyrrole.[1]

Step 4.2: Nitro Reduction & Cyclization
  • Reagents: H₂ (1 atm), 10% Pd/C, Ethanol.

  • Procedure:

    • Dissolve the pyrrole intermediate in Ethanol. Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon) for 4–6 hours.

    • Transformation: The nitro group reduces to the aniline.

    • Cyclization: Often, the intermediate aniline will spontaneously cyclize via oxidative coupling if exposed to air or mild oxidants (like MnO₂ or simply stirring in open air for 24h).

    • Optimization: For controlled cyclization, treat the reduced aniline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM to form the fully aromatic pyrrolo[1,2-a]quinoxaline.[1]

Troubleshooting & Optimization

  • Instability of Intermediates: 2-nitrobenzylamines can be light-sensitive. Perform reactions in amber glassware or low-light conditions.

  • Cyclization Failure (Route A): If the reductive cyclization yields low product, switch from Fe/AcOH to TiCl₃/NH₄OAc . Titanium(III) is a milder reducing agent that often favors indole formation over polymerization.

  • Purification of 5-Fluoroindole: Indoles are acid-sensitive. Ensure the silica gel is neutralized (wash with 1% Triethylamine in Hexane) before loading the column to prevent decomposition.

Safety & Handling

  • (5-Fluoro-2-nitrophenyl)methanamine: Irritant.[2] Handle in a fume hood.

  • Nitromethane: Potential explosive hazard under high heat/pressure. Do not distill to dryness.

  • Iron/Acetic Acid: Exothermic reaction.[1] Add iron in portions.

References

  • BenchChem. (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 - Fundamental Reaction Pathways.[1] Retrieved from

  • ChemicalBook. Synthesis of 5-Fluoroindole from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile. Retrieved from

  • TSI Journals. Preparation of 6-chloro-5-fluoroindole via modified Leimgruber-Batcho synthesis. Retrieved from

  • RSC Advances. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine.[3] (Contextual reference for nitro-benzyl cyclizations). Retrieved from

  • New Journal of Chemistry. Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. Retrieved from

  • Beilstein Journal of Organic Chemistry. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Retrieved from

  • Wikipedia. Bartoli Indole Synthesis.[1] (Mechanistic comparison). Retrieved from

Sources

Reagents for protecting the amine group in (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amine Protection in Electron-Deficient Systems

Part 1: Executive Analysis & Strategic Approach

1.1 The Substrate Challenge (5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) presents a deceptive structural simplicity. While it appears to be a standard benzylamine, the electronic interplay between the nitro group (


)  at position 2 and the fluorine atom (

)
at position 5 creates a "loaded spring" for side reactions.
  • The Activation: The nitro group is a strong electron-withdrawing group (EWG).[1] In the benzene ring, position 5 is para to position 2.

  • The Risk: The fluorine atom at C5 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) . It acts as a leaving group.[1][2]
    
  • The Trap: Standard amine protection protocols often employ bases (e.g., piperidine for Fmoc deprotection, or strong heating with bases). In this specific substrate, nucleophilic bases can displace the fluorine atom, leading to impurity formation (dimers) or scaffold destruction.

1.2 The Strategic Solution The protection strategy must decouple the nucleophilicity of the amine from the electrophilicity of the aromatic ring.

  • Recommended Reagent: Di-tert-butyl dicarbonate (

    
    ) .[3]
    
    • Why: Introduction is mild (room temperature, weak base). Deprotection is acidic (TFA/HCl), which leaves the electron-deficient aromatic ring completely inert.

  • Contraindicated Reagent: Fmoc-Cl / Fmoc-OSu .

    • Why: While introduction is possible, the standard deprotection reagent (piperidine) is a secondary amine and a potent nucleophile. It will likely attack the C5-position, displacing fluorine via

      
      , destroying the compound.
      

Part 2: Detailed Experimental Protocols

Protocol A: N-Boc Protection (The Gold Standard)

This protocol is optimized to minimize dimerization and maximize yield.

Reagents & Materials:

  • Substrate: (5-Fluoro-2-nitrophenyl)methanamine (

    
     equiv)
    
  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (
    
    
    
    equiv)
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv) or
    
    
    (biphasic)
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation (0 min):

    • Dissolve

      
       of (5-Fluoro-2-nitrophenyl)methanamine in 
      
      
      
      of DCM in a round-bottom flask.
    • Note: If the amine is a hydrochloride salt, increase

      
       to 
      
      
      
      equiv to free the base.
  • Addition (

    
     min): 
    
    • Cool the solution to

      
       (ice bath). This controls the exotherm and suppresses any potential 
      
      
      
      background reactions.
    • Add

      
       dropwise.
      
    • Add a solution of

      
       (
      
      
      
      in
      
      
      DCM) dropwise over 10 minutes.
  • Reaction (

    
    ): 
    
    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–3 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The primary amine spot (ninhydrin active, usually polar) should disappear, replaced by a less polar UV-active spot (the carbamate).

  • Workup:

    • Dilute with

      
       DCM.
      
    • Wash with

      
       (
      
      
      
      ) to remove unreacted amine and
      
      
      . Crucial: Keep the wash acidic to ensure removal of the starting material.
    • Wash with Sat.

      
       (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product usually crystallizes upon standing or addition of Hexane. If oil persists, purify via silica flash chromatography (

      
       EtOAc in Hexane).
      

Self-Validating Checkpoint:

  • 1H NMR (

    
    , 
    
    
    
    ):
    Look for the diagnostic tert-butyl singlet (
    
    
    , 9H) and the benzylic methylene doublet (
    
    
    , 2H) which couples to the NH proton (broad triplet).
Protocol B: The "Fmoc Trap" (Warning & Alternative)

Use this ONLY if acidic deprotection is impossible (e.g., acid-sensitive groups elsewhere). Use a non-nucleophilic base for deprotection.

The Hazard: Standard Fmoc removal uses


 Piperidine in DMF.
Reaction:  Piperidine attacks C5-F 

Displacement of Fluorine

5-Piperidinyl impurity.

Safe Fmoc Protocol (If mandatory):

  • Protection: Use Fmoc-OSu (not Fmoc-Cl) with

    
     in Acetone/Water (
    
    
    
    ).
  • Deprotection (The Fix): Do NOT use piperidine. Use DBU (

    
    )  with a scavenger like 1-octanethiol  (highly nucleophilic towards the Fmoc-fulvene byproduct but softer than piperidine towards the aromatic ring, though risk remains).
    
    • Better Alternative: Use Tetrabutylammonium fluoride (TBAF) in THF for cleavage if the substrate allows.

Part 3: Comparative Analysis & Visualization

Table 1: Reagent Suitability Matrix
Protecting GroupReagentConditionsRisk LevelSuitability
Boc


LowRecommended
Fmoc Fmoc-OSu

High Avoid (Deprotection risks

)
Cbz Cbz-Cl

MediumAlternative (Avoid

for deprotection; use

)
Trifluoroacetyl TFAAPyridineLowSpecialized (Base labile, but requires mild hydrolysis)
Visual Pathway: The Risk

The following diagram illustrates the successful Boc pathway versus the catastrophic failure mode of Fmoc deprotection using piperidine.

ProtectionPathways Start (5-Fluoro-2-nitrophenyl) methanamine BocReagent Reagent: Boc2O Base: Et3N (Mild) Start->BocReagent FmocReagent Reagent: Fmoc-OSu Start->FmocReagent BocProduct N-Boc Protected (Stable & Isolated) BocReagent->BocProduct  Yield >90%   BocDeprot Deprotection: TFA/DCM (Acidic) BocProduct->BocDeprot Final Recovered Amine (Intact F-NO2 Core) BocDeprot->Final  Safe   FmocProduct N-Fmoc Protected FmocReagent->FmocProduct Piperidine Deprotection: Piperidine (Nucleophile) FmocProduct->Piperidine Failure DESTRUCTION S_NAr at C5-F (5-Piperidinyl impurity) Piperidine->Failure  CRITICAL FAILURE  

Caption: Logical flow comparing the robust Boc pathway against the high-risk Fmoc deprotection pathway due to nucleophilic aromatic substitution (


).

Part 4: References

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC7543821. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Fmoc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Experimental Procedures for Nitrobenzylamine Derivatives. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (5-Fluoro-2-nitrophenyl)methanamine Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low solubility of (5-Fluoro-2-nitrophenyl)methanamine in water Content type: Technical Support Center / Troubleshooting Guide

Senior Application Scientist Note: (5-Fluoro-2-nitrophenyl)methanamine is a substituted benzylamine often used as a building block in medicinal chemistry or as a probe in biological assays.[1] Users frequently report "insolubility" because they are attempting to dissolve the free base directly in neutral water, or they are experiencing "shock precipitation" when diluting organic stocks into aqueous buffers.[1] This guide addresses the physicochemical root causes and provides validated protocols for solubilization.[1]

Part 1: Quick Reference & Physicochemical Profile

Before troubleshooting, verify the exact form of the compound you are using.[1] The solubility behavior differs drastically between the free base and the hydrochloride salt.[1]

PropertyFree BaseHydrochloride Salt (HCl)
CAS Number 131780-92-21214366-45-6
Molecular Weight 170.14 g/mol 206.60 g/mol
Appearance Yellow/Pale SolidWhite/Off-white Solid
Water Solubility (pH 7) Very Low (< 0.1 mg/mL) High (> 10 mg/mL)
Primary Solvent DMSO, Ethanol, MethanolWater, PBS, DMSO
pKa (Amine) ~8.2 - 8.5 (Estimated)N/A (Already protonated)
LogP ~1.2 (Lipophilic character)N/A
Part 2: Troubleshooting Guides (Q&A)
Scenario A: "I added water to the solid, but it won't dissolve."

Q1: Which form of the compound do you have? Diagnosis: If you purchased CAS 131780-92-2 , you have the free base .[1] Mechanism: The free base is a neutral organic molecule.[1] Although the amine group is polar, the combination of the aromatic ring, the lipophilic fluorine atom, and the nitro group creates a crystal lattice that water cannot break at neutral pH [1].[1] Solution: You must convert it to a salt in situ or use an organic solvent.[1]

Protocol 1: Acid-Assisted Solubilization (In-Situ Salt Formation) Use this if you strictly require an aqueous stock without organic solvents (e.g., DMSO).[1]

  • Weigh the target amount of free base.[1]

  • Add 0.95 molar equivalents of 1N HCl (or Acetic Acid).

    • Why? This protonates the amine (-NH₂ → -NH₃⁺), creating an ionic species that is highly water-soluble [2].[1]

  • Vortex until clear.

  • Dilute to final volume with water.

  • Check pH: Ensure the final pH is < 7. If the pH rises above the pKa (~8.5), the compound will deprotonate and precipitate.[1]

Protocol 2: Organic Stock Preparation (Standard)

  • Dissolve the free base in 100% DMSO to a concentration of 10–50 mM.[1]

  • This stock is stable at -20°C for months (protect from light due to the nitro group).

Scenario B: "It precipitated when I diluted my DMSO stock into the buffer."

Q2: How fast and into what buffer did you dilute? Diagnosis: This is "Shock Precipitation." Mechanism: When a concentrated hydrophobic solution (in DMSO) hits a hydrophilic buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete.[1] Additionally, if your buffer pH is high (> 8.0), the compound remains in its insoluble free-base form [3].[1]

Protocol 3: Stepwise Dilution (The "Sandwich" Method)

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., Ethanol or PEG-400) if compatible with your assay.[1]

  • Vortex the Buffer: Create a vortex in your aqueous buffer before adding the compound.[1]

  • Dropwise Addition: Add the compound solution dropwise directly into the center of the vortex.

    • Why? This maximizes dispersion speed, preventing local supersaturation.[1]

  • pH Check: Ensure your buffer pH is 7.4 or lower .

    • Critical: At pH 8.5 or 9.0, the amine deprotonates, losing its charge and solubility.[1]

Part 3: Visual Decision Tree & Workflow

Use the following logic flow to determine the correct solubilization strategy for your experiment.

SolubilityWorkflow Start Start: Identify Compound Form CheckCAS Check CAS Number Start->CheckCAS IsSalt Is it HCl Salt? (CAS 1214366-45-6) CheckCAS->IsSalt DissolveWater Dissolve directly in Water/PBS IsSalt->DissolveWater Yes IsFreeBase Is it Free Base? (CAS 131780-92-2) IsSalt->IsFreeBase No SuccessSalt Ready for Assay DissolveWater->SuccessSalt SelectMethod Select Solubilization Method IsFreeBase->SelectMethod Yes MethodDMSO Method A: DMSO Stock (For Bio-Assays) SelectMethod->MethodDMSO MethodAcid Method B: Acidification (For Animal/No-DMSO studies) SelectMethod->MethodAcid StepDMSO Dissolve in 100% DMSO (10-50 mM) MethodDMSO->StepDMSO StepAcid Add 1 eq. 1N HCl Vortex until clear MethodAcid->StepAcid Dilute Dilute into Media (Keep final DMSO < 1%) StepDMSO->Dilute Dilute->SuccessSalt DiluteWater Dilute with Water StepAcid->DiluteWater DiluteWater->SuccessSalt

Figure 1: Decision matrix for solubilizing (5-Fluoro-2-nitrophenyl)methanamine based on chemical form and assay requirements.

Part 4: Stability & Handling FAQ

Q: Is the compound light-sensitive? A: Yes.[1] Nitro-aromatic compounds are susceptible to photoreduction or degradation upon extended exposure to strong light.[1]

  • Action: Store solid and solutions in amber vials or wrap containers in aluminum foil.

Q: Can I autoclave the solution? A: No. The nitro group is thermally labile at autoclave temperatures (121°C) and may decompose or reduce.[1]

  • Action: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.[1]

Q: Why did my solution turn orange/red over time? A: This indicates oxidation of the amine or degradation of the nitro group.[1]

  • Action: Discard the solution. Always prepare fresh stocks or store aliquots at -20°C or -80°C.[1]

References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

Sources

Technical Support Center: Purification of (5-Fluoro-2-nitrophenyl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2). As a critical building block in the synthesis of nitrogen-containing heterocycles and advanced pharmaceutical intermediates, this fluorinated nitroaromatic amine presents unique handling and purification challenges.

This guide is engineered for researchers and drug development professionals. It synthesizes physicochemical theory with field-proven methodologies to ensure high-yield, high-purity isolation of your target intermediate.

Physicochemical Profiling & Causality

To purify a molecule effectively, you must first understand its electronic and structural environment. The strategic placement of functional groups on this phenyl ring dictates its reactivity:

  • Amine Basicity (pKa): The strong electron-withdrawing inductive effect of the ortho-nitro group lowers the pKa of the primary amine. While a standard benzylamine has a pKa of ~9.3, baseline data for nitrobenzylamines from[1] indicates an effective pKa of ~8.3 to 8.5. This narrow window requires precise pH control during aqueous extraction.

  • SNAr Susceptibility: The fluorine atom at the 5-position is exactly para to the nitro group at the 2-position. A halogen para to a nitro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Exposure to strong bases at elevated temperatures will cause irreversible defluorination.

  • Oxidative Stability: As noted in technical handling guidelines by [2], the free base form is prone to rapid atmospheric oxidation. Isolation as a hydrochloride salt is mandatory for long-term stability.

Quantitative Data Summary
PropertyValueMechanistic Implication for Purification
CAS Number 131780-92-2 (Free Base)1214366-45-6 (HCl Salt)Identifies the specific physical state required for your downstream application.
Molecular Weight 170.14 g/mol Essential for calculating exact molar equivalents during salt formation.
Estimated pKa ~8.3 - 8.5Requires pH < 6 for complete protonation and pH > 10.5 for complete free-basing.
Reactivity Profile Activated SNAr substrateStrictly avoid strong aqueous bases (e.g., 5M NaOH) and heating during extraction.
Physical State Oil/Low-melting solid (Free Base)Crystalline solid (HCl salt)Free base must be used immediately; store long-term only as the HCl salt.

Core Purification Workflows (Step-by-Step Methodologies)

Protocol A: Mild Acid-Base Extraction (Scalable & Cost-Effective)

Use this method to remove neutral organic impurities, unreacted fluoronitrobenzene precursors, and acidic byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Wash (Protonation): Cool the organic layer to 0–5 °C in an ice bath. Extract with 1M aqueous HCl (3 x 5 mL/g).

    • Causality: The amine protonates to form a water-soluble hydrochloride salt. Neutral impurities remain in the organic layer.

  • Phase Separation: Discard the organic layer (or retain for impurity profiling). Transfer the aqueous layer to a clean Erlenmeyer flask.

  • Basification (Free-basing): Keep the aqueous layer in the ice bath. Slowly add saturated aqueous Na2CO3 (Sodium Carbonate) dropwise until the pH reaches 10.5 .

    • Self-Validating Step: Verify pH with indicator paper. Do not exceed pH 11.

    • Causality: Using a mild base at low temperatures prevents the hydroxide ions from attacking the activated para-fluorine via SNAr.

  • Extraction: Extract the newly formed free base with fresh DCM (3 x 5 mL/g).

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 30 °C to yield the crude free base.

Protocol B: Flash Column Chromatography

Use this method if your crude mixture contains structurally similar isomeric amines that cannot be separated by acid-base extraction.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/EtOAc (e.g., 3:1 v/v) and add 1% Triethylamine (Et3N) .

    • Causality: Silica gel is inherently acidic due to surface silanol (-SiOH) groups. Et3N acts as a sacrificial base, capping these sites and preventing the target amine from streaking.

  • Column Packing: Slurry-pack the silica gel using the Et3N-doped mobile phase.

  • Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Elution & Monitoring: Elute the column and monitor fractions via Thin Layer Chromatography (TLC).

    • Self-Validating Step: Dip TLC plates in Ninhydrin stain and heat. Primary amines will instantly form Ruhemann's purple, confirming the presence of your product.

Protocol C: Hydrochloride Salt Crystallization

Use this method as the final step to isolate the product in >99% purity for long-term storage.

  • Dissolution: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether under a nitrogen atmosphere.

  • Salt Formation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether (or 4M HCl in dioxane).

    • Causality: The anhydrous environment prevents water from solubilizing the newly formed salt, driving immediate precipitation.

  • Isolation: A white to pale-yellow precipitate will form immediately. Stir for 15 minutes at room temperature.

  • Filtration: Collect the solid via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum for 4 hours.

Workflow Visualization

Below is the decision-making and purification workflow for processing the crude intermediate.

G Crude Crude (5-Fluoro-2-nitrophenyl)methanamine Decision Assess Impurity Profile Crude->Decision AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Decision->AcidBase High non-basic organics Chromatography Flash Chromatography (Removes structurally similar amines) Decision->Chromatography Isomeric impurities SaltForm HCl Salt Formation (Dioxane/HCl or Ether/HCl) AcidBase->SaltForm Chromatography->SaltForm Crystallization Recrystallization (EtOH/Water or IPA) SaltForm->Crystallization Pure Pure Product (HCl Salt) >99% Purity Crystallization->Pure

Figure 1: Decision tree and purification workflow for (5-Fluoro-2-nitrophenyl)methanamine.

Troubleshooting Guide & FAQs

Q: My product turned dark brown/black after a week on the bench. What happened? A: Primary nitrobenzylamines are highly susceptible to atmospheric oxidation and photolytic degradation. The free base should be generated only immediately prior to use. For storage, you must convert it to the hydrochloride salt (Protocol C) and store it at 2–8 °C under an inert gas (argon or nitrogen) [3].

Q: I recovered very little product after basifying the aqueous layer during extraction. Where did it go? A: There are two primary failure modes here:

  • Incomplete Deprotonation: Because the pKa is ~8.4, a pH of at least 10.4 is required to ensure >99% deprotonation. If you stopped at pH 8, half of your product is still water-soluble.

  • SNAr Degradation: If you used a strong base (like 5M NaOH) and let it sit at room temperature, the hydroxide likely displaced the activated fluorine atom, converting your product into a highly water-soluble phenol derivative. Always use mild bases (Na2CO3) and keep the mixture cold.

Q: Why is my amine streaking down the entire TLC plate, making it impossible to calculate an Rf value? A: Silica gel contains acidic silanol groups that strongly hydrogen-bond and protonate the basic amine. Pre-treat your TLC plates by running them in 5% Et3N in hexanes and drying them before spotting. Ensure you add 1-2% Et3N to your column mobile phase.

Q: Can I use hydrogenation (Pd/C and H2) to reduce the nitro group before purifying the amine? A: Proceed with extreme caution. Standard Pd/C hydrogenation of a nitro group in the presence of an aromatic fluorine often leads to catalytic hydrodefluorination (loss of the fluorine atom). If you must reduce the nitro group, consider using milder chemical reductants (e.g., Iron/NH4Cl or Zinc/AcOH) or specialized poisoned catalysts to preserve the carbon-fluorine bond.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29147, 4-Nitrobenzylamine" PubChem. URL:[Link]

Technical Support Center: Minimizing Side Reactions in 5-Fluoro-2-nitrobenzylamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of 5-Fluoro-2-nitrobenzylamine. This molecule is notoriously difficult to work with because it is a bifunctional reactive species. It contains both a nucleophilic primary amine and a highly electrophilic aryl fluoride. Because the fluorine atom is positioned para to a strongly electron-withdrawing nitro group, the aromatic ring's LUMO is drastically lowered, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2].

When subjected to standard basic amide coupling conditions, the primary amine of one molecule can attack the aryl fluoride of another, leading to rapid self-condensation and oligomerization. This guide provides field-proven, mechanistically grounded strategies to suppress these side reactions and maximize your target yield.

Troubleshooting Workflow

Workflow A Analyze Crude Reaction (LC-MS / NMR) B Are there high MW peaks? (Mass = n × Monomer - HF) A->B C Issue: SNAr Self-Condensation (Amine attacks Aryl Fluoride) B->C Yes D Is the starting acid unreacted or epimerized? B->D No G Solution 2: Syringe pump addition of amine (Keep steady-state low) C->G H Solution 3: Lower temperature (0°C) & restrict base to 1.1 eq C->H E Issue: Poor Acid Activation or Excess Base D->E Yes F Solution 1: Pre-activate acid for 15-30 min before amine E->F E->H

Figure 1: Decision tree for troubleshooting 5-Fluoro-2-nitrobenzylamine coupling side reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction yields a dark, complex mixture with high-molecular-weight byproducts. What is happening? A: You are observing SNAr-driven oligomerization. Because the fluorine atom is highly activated by the para-nitro group, the primary amine can act as a nucleophile against another molecule of 5-Fluoro-2-nitrobenzylamine[1]. This side reaction is exacerbated by high concentrations and the presence of excess base (like DIPEA or TEA), which deprotonates the intermediate Meisenheimer complex and irreversibly drives the SNAr reaction forward.

Q2: How does the order of reagent addition affect this side reaction? A: Order of addition is the most critical variable in this workflow. If you mix the carboxylic acid, coupling reagent, base, and 5-Fluoro-2-nitrobenzylamine all at once, the amine is exposed to basic conditions before the activated ester has fully formed. To prevent this, you must pre-activate the carboxylic acid. Allow the acid, coupling agent, and base to stir for 20–30 minutes to ensure complete formation of the activated ester before introducing the amine[3][4]. This ensures the amine immediately reacts with the highly electrophilic ester rather than another fluorinated ring.

Q3: Why is a syringe pump recommended for the amine addition? A: This is a kinetic control strategy. SNAr self-condensation is a bimolecular reaction between two 5-Fluoro-2-nitrobenzylamine molecules; thus, its rate is proportional to


. Conversely, the desired amidation rate is proportional to 

. By adding the amine dropwise via a syringe pump to a pre-activated ester solution, you keep the steady-state concentration of the free amine extremely low. This disproportionately suppresses the

SNAr pathway while allowing the amidation to proceed efficiently.

Q4: Which coupling reagent and base combination is optimal? A: I recommend HATU with a strictly stoichiometric amount of a sterically hindered base like DIPEA (1.05 to 1.1 equivalents relative to the acid)[4]. HATU generates a highly reactive 7-azabenzotriazole (O-At) ester that reacts with amines significantly faster than standard EDC/HOBt intermediates, allowing the desired amidation to kinetically outcompete SNAr. Avoid using excess base, as unreacted base will accelerate SNAr side reactions and promote epimerization of the carboxylic acid.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how different parameters influence the competition between the desired amidation and undesired SNAr oligomerization during 5-Fluoro-2-nitrobenzylamine coupling.

Coupling ReagentBase (Eq.)Addition MethodTemp (°C)Desired Amide Yield (%)SNAr Oligomer (%)
HATUDIPEA (3.0)All-in-one2545%40%
EDC / HOBtTEA (2.5)All-in-one2555%30%
HATUDIPEA (1.1)Pre-activation082%8%
HATU DIPEA (1.1) Pre-activation + Syringe Pump 0 94% < 2%
Optimized Step-by-Step Protocol: Slow-Addition Pre-Activation Method

To guarantee high scientific integrity, this protocol is designed as a self-validating system , incorporating built-in analytical checks to ensure each mechanistic step is functioning as intended before proceeding.

Phase 1: Acid Pre-Activation

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (1.1 eq) dropwise.

  • Stir at room temperature for 20–30 minutes[3].

Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The presence of the methyl ester (formed instantly from the highly reactive O-At activated ester) and the complete absence of the free starting acid confirms successful pre-activation[4].

Phase 2: Temperature Control & Slow Addition 4. Cool the activated ester solution to 0 °C using an ice bath. Note: SNAr requires a higher activation energy than O-At ester amidation; cooling effectively freezes out the SNAr pathway. 5. Dissolve 5-Fluoro-2-nitrobenzylamine (0.95 eq) in a minimal volume of anhydrous DMF. 6. Using a syringe pump, add the amine solution dropwise over 45–60 minutes to the vigorously stirring activated ester solution.

Self-Validation Check: Monitor the color of the reaction mixture. It should remain pale to bright yellow. A rapid transition to dark red/brown indicates localized high concentrations of amine leading to SNAr; increase the stirring speed and reduce the addition rate immediately if this occurs.

Phase 3: Completion & Workup 7. Allow the reaction to stir at 0 °C for an additional 1 hour after the addition is complete. 8. Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. 9. Wash the organic layer sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine. 10. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Source: growingscience.com (Current Chemistry Letters)
  • Source: researchgate.
  • Title: How do I avoid side reactions while doing this peptide coupling reaction?
  • Source: morressier.

Sources

Technical Support Center: Purification of (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (5-Fluoro-2-nitrophenyl)methanamine (CAS No. 131780-92-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic building block.[1] Achieving high purity is critical, as residual impurities can interfere with subsequent reactions and compromise the integrity of final products. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (5-Fluoro-2-nitrophenyl)methanamine?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses starting from precursors like 2,4-difluoronitrobenzene or 5-fluoro-2-nitrophenol, several classes of impurities are frequently observed.[1][2]

Impurity Class Potential Specific Impurities Typical Source Impact
Starting Materials 2,4-Difluoronitrobenzene, 5-Fluoro-2-nitroanilineIncomplete reaction or carry-over from previous steps.[3]Can complicate downstream reactions and introduce unwanted side products.
Intermediates Unreacted synthetic intermediates from multi-step syntheses.Inefficient purification between synthetic stages.[3]May have similar reactivity to the desired product, leading to complex mixtures.
Side-Products Isomeric aminomethanes, hydrolysis products (e.g., 5-fluoro-2-nitrophenol).Non-specific reactions, presence of water during synthesis.[3]Can be difficult to separate due to similar physical properties.
Reagents/Catalysts Residual acids, bases, or metal catalysts.Incomplete quenching or work-up.May poison catalysts in subsequent steps or affect product stability.
Residual Solvents Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), etc.Inefficient drying or evaporation post-purification.[3]Can affect reaction stoichiometry and may be toxic.
Q2: Why is my (5-Fluoro-2-nitrophenyl)methanamine sample a salt (e.g., hydrochloride) instead of a free base?

A2: (5-Fluoro-2-nitrophenyl)methanamine is a basic compound due to its primary amine group. It is often isolated or sold as a hydrochloride salt (CAS No. 1214366-45-6) to improve its stability and handling characteristics.[4] Salts are typically more crystalline and less prone to air oxidation than the corresponding free amines. If your experiment requires the free base, the salt can be neutralized by treatment with a mild base (e.g., sodium bicarbonate solution) and extracted into an organic solvent.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is ideal for quantifying purity and detecting non-volatile impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and residual solvents.[6] It provides high sensitivity and structural information from the mass spectrum.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the desired product and identifying any structurally related impurities.[8] The presence of fluorine provides a unique spectroscopic handle for analysis.

Troubleshooting and Purification Guides

This section addresses specific problems you may encounter during the purification of (5-Fluoro-2-nitrophenyl)methanamine.

Issue 1: My crude product contains significant non-basic or phenolic impurities.

Solution: An acid-base liquid-liquid extraction is a highly effective first-pass purification strategy to separate the basic amine product from neutral and acidic impurities like residual 5-fluoro-2-nitrophenol.

The primary amine group on your target compound is basic and can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities and acidic impurities (which are deprotonated by a mild base and remain in the organic phase or are removed in a prior basic wash) will not be extracted into the acidic aqueous phase. This differential solubility is the basis for the separation.

Diagram: Acid-Base Extraction Workflow

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent (e.g., DCM) Wash1 Wash with NaHCO3 (aq) (Removes strong acids) Crude->Wash1 Extract Extract with HCl (aq) Wash1->Extract Organic_Impurities Neutral & Acidic Impurities (Remain in Organic Phase) Extract->Organic_Impurities Aqueous_Product Protonated Product (Water Soluble Salt) Extract->Aqueous_Product Phase Transfer Basify Add NaOH (aq) to pH > 10 Aqueous_Product->Basify Extract_Back Extract with DCM Basify->Extract_Back Final_Product Pure Product in Organic Phase Extract_Back->Final_Product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude (5-Fluoro-2-nitrophenyl)methanamine in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. The basic amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) solution, until the pH is >10. The protonated amine will be converted back to the free base, which may precipitate or form an oil.

  • Back Extraction: Extract the free base back into an organic solvent (e.g., DCM) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 2: TLC analysis shows multiple spots with close Rf values, indicating isomeric or similarly polar impurities.

Solution: Flash column chromatography on silica gel is the preferred method for separating compounds with similar polarities. For basic amines, special considerations are necessary to prevent poor separation.

Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). Basic amines can interact strongly with these acidic sites, leading to irreversible adsorption or significant peak tailing, which ruins the separation.[9] To counteract this, a small amount of a competing base, like triethylamine (TEA) or ammonia, is added to the mobile phase. This additive neutralizes the acidic sites on the silica, allowing the basic analyte to travel through the column more uniformly, resulting in sharper peaks and better separation.[9]

Diagram: Column Chromatography Logic

cluster_impurities column Start: Crude Mixture Loaded Elution with Non-Polar Solvent Increasing Polarity Final Elution NonPolar Non-Polar Impurity column:f1->NonPolar Elutes First Product Product column:f2->Product Elutes Second Polar Polar Impurity column:f3->Polar Elutes Last

Caption: Separation principle in normal-phase column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.[10][11] Add 0.5-1% triethylamine to the solvent mixture. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using your chosen mobile phase (the "wet-packing" method is common).[10][12] Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If it is not fully soluble, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution: Begin elution, collecting fractions in test tubes. You can either run an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the proportion of the more polar solvent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[10]

Issue 3: The product is a solid, but it oils out or gives a low yield upon recrystallization.

Solution: The choice of solvent is the most critical factor for successful recrystallization.[11] This issue often arises from using a solvent that is either too good (product remains dissolved when cool) or too poor (product crashes out as an oil).

An ideal recrystallization solvent dissolves the compound completely at its boiling point but very poorly at low temperatures (e.g., in an ice bath).[13] This temperature-dependent solubility differential allows for the slow formation of a pure crystal lattice upon cooling, excluding impurities which remain in the "mother liquor." If cooling is too rapid or the solution is too supersaturated, the compound may precipitate as an amorphous solid or oil instead of forming crystals.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for screening include ethanol, methanol, isopropanol, or a two-solvent system like DCM/Hexane or Ethyl Acetate/Hexane.[11]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved, adding the minimum amount of hot solvent necessary.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[11] Dry the purified crystals under vacuum to a constant weight.

References

  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
  • (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2. Benchchem.
  • Process for the purification of aromatic amines.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • Multinuclear magnetic resonance studies of fluoronitroanilines. Request PDF.
  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Performance Showdown: GC-MS vs. LC-MS for the Analysis of 4-Methyl-2-nitroaniline. Benchchem.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine. Benchchem.
  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
  • (5-Fluoro-2-nitrophenyl)methanamine hydrochloride. Synthonix.
  • CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria.

Sources

Technical Support Center: Troubleshooting (5-Fluoro-2-nitrophenyl)methanamine Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common stability and storage issues associated with (5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2).

While the fluorine and nitro groups provide unique electronic properties for advanced material and drug synthesis[1], the primary benzylic amine is highly reactive. Without rigorous storage protocols, this compound rapidly undergoes environmental degradation, compromising your experimental yields and reproducibility.

Troubleshooting Guide & FAQs

Q1: My reagent arrived as a pale yellow liquid/solid, but it has turned dark brown and viscous over the past month. What happened? A1: This is a classic presentation of combined photochemical degradation and autoxidation. The nitro group on the aromatic ring is highly sensitive to UV and visible light, which can trigger complex intramolecular redox reactions and polymerization[1]. Simultaneously, the primary benzylic amine is susceptible to radical-mediated oxidation by atmospheric oxygen, forming imines and eventually aldehydes[2]. Causality: Even though the aromatic ring is deactivated by the inductive (-I) and resonance (-M) effects of the fluoro and nitro groups[1], the benzylic position remains a vulnerable hotspot for oxidation.

Q2: I opened the vial and noticed a white, crusty precipitate forming around the threads of the cap. Is this a synthetic impurity? A2: No, this is almost certainly a carbamate salt. Primary amines react rapidly with atmospheric carbon dioxide (CO2) and moisture. The mechanism involves the nucleophilic attack of the amine on CO2, forming a carbamate anion and a protonated amine counterion[2]. Causality: This reaction (


) drastically reduces the effective concentration of your free base and introduces insoluble particulates into your reaction mixtures.

Q3: What are the absolute best practices for storing the free base? A3: The free base must be treated as an air- and light-sensitive reagent. It should be stored in tightly closed amber vials to prevent photodegradation, purged with an inert gas (Argon or Nitrogen) to displace O2 and CO2, and kept refrigerated (2–8 °C) or frozen (-20 °C)[3].

Quantitative Data: Storage Conditions & Degradation Profiles

To optimize your inventory management, refer to the table below comparing storage conditions with expected shelf-life and primary degradation risks.

Chemical FormStorage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation RiskVisual Indicator
Free Base Ambient (20–25 °C)AirAmbient Light< 1 WeekCarbamate formation, OxidationWhite crust, brown liquid
Free Base Refrigerated (2–8 °C)AirDark1–3 MonthsCarbamate formationWhite precipitate
Free Base Freezer (-20 °C)Argon / N2Dark6–12 MonthsSlow autoxidationSlight yellowing
HCl Salt Ambient (20–25 °C)AirDark> 2 YearsHygroscopic moisture uptakeClumping of powder

Degradation Pathways Visualization

Degradation A (5-Fluoro-2-nitrophenyl)methanamine (Free Base) B Atmospheric CO2 & Moisture A->B Nucleophilic Attack C Oxygen (O2) Exposure A->C Autoxidation D UV / Visible Light A->D Excitation E Carbamate Salts (White Crust/Precipitate) B->E Salt Formation F Oxidation Products (Imines/Aldehydes) C->F Radical Pathway G Photodegradation (Brown Discoloration) D->G Redox/Polymerization

Fig 1. Primary environmental degradation pathways of (5-Fluoro-2-nitrophenyl)methanamine.

Self-Validating Experimental Protocols

If you do not plan to use the entire batch of (5-Fluoro-2-nitrophenyl)methanamine immediately, converting the free base to a hydrochloride (HCl) salt is the industry standard for long-term preservation.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: The free base possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile susceptible to autoxidation and CO2 attack. By reacting it with anhydrous HCl, the lone pair is protonated, forming an ammonium cation. This completely quenches its nucleophilicity and drastically increases its oxidation potential, rendering it thermally and chemically stable.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve 1.0 g of the free base in 20 mL of anhydrous diethyl ether in a round-bottom flask under an argon atmosphere. (Reasoning: The free base is soluble in non-polar ether, but the resulting salt will be highly insoluble, driving immediate precipitation).

  • Cooling: Cool the flask to 0 °C using an ice-water bath. (Reasoning: Salt formation is exothermic; cooling prevents thermal degradation of the sensitive nitro group).

  • Acidification: Add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise via a syringe. A white precipitate (the HCl salt) will immediately form.

  • Isolation: Stir for 15 minutes, then collect the precipitate via vacuum filtration using a Schlenk frit. Wash the filter cake with 10 mL of cold anhydrous ether to remove any unreacted free base and non-polar impurities.

  • Drying: Dry the solid under high vacuum (

    
     0.1 mbar) in a desiccator for 4 hours.
    

Self-Validation System: To verify the success of the conversion, take a 2 mg aliquot of the dried product. Attempt to dissolve it in 1 mL of hexanes; it should be completely insoluble. Next, dissolve it in 1 mL of deionized water; it should dissolve rapidly and completely. Measure the pH of the aqueous solution; a pH of 4.5–5.5 confirms the presence of the pure protonated amine salt.

Workflow Step1 1. Dissolve Free Base In Anhydrous Ether Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Add 1M HCl in Ether (Dropwise) Step2->Step3 Step4 4. Isolate Precipitate (Schlenk Filtration) Step3->Step4 Step5 5. Dry Under Vacuum (Desiccator) Step4->Step5 Step6 6. Store at -20°C (Stable HCl Salt) Step5->Step6

Fig 2. Step-by-step workflow for converting the free base to a stable hydrochloride salt.

Protocol B: Recovery of Degraded Free Base (Acid-Base Extraction)

Causality: Over time, the free base may form carbamate salts or partially oxidize. Carbamates can be reversed under basic conditions, and oxidized polymeric impurities are typically insoluble in acidic aqueous phases.

Step-by-Step Methodology:

  • Protonation: Suspend the degraded, discolored material in 1M aqueous HCl. (Reasoning: This protonates all available free amine, pulling it into the aqueous phase as a water-soluble salt).

  • Organic Wash: Wash the aqueous layer three times with dichloromethane (DCM). (Reasoning: Oxidized neutral impurities like imines/aldehydes and photopolymers will partition into the organic DCM layer, which is then discarded).

  • Deprotonation: Cool the aqueous layer to 0 °C and slowly add 2M aqueous NaOH until the pH reaches 10–11. (Reasoning: This deprotonates the amine, converting it back to the water-insoluble free base).

  • Extraction: Extract the aqueous layer three times with fresh DCM to recover the purified free base.

  • Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Self-Validation System: Perform Thin Layer Chromatography (TLC) on the recovered product using a mobile phase of 10% Methanol in DCM with 1% Triethylamine. A single, clean spot under UV light (254 nm) confirms the complete removal of baseline polymeric impurities and carbamate salts.

References

1.[2] Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Purifying (5-Fluoro-2-nitrophenyl)methanamine by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (5-Fluoro-2-nitrophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we address common challenges and provide practical, step-by-step guidance to ensure you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for (5-Fluoro-2-nitrophenyl)methanamine?

A1: The perfect solvent for recrystallizing (5-Fluoro-2-nitrophenyl)methanamine will exhibit a significant difference in the compound's solubility at high and low temperatures.[1][2] Specifically, the compound should be highly soluble in the boiling solvent but sparingly soluble at room temperature or upon cooling in an ice bath.[1] This temperature-dependent solubility is key to maximizing the recovery of your purified product.[1] Additionally, the chosen solvent should either completely dissolve impurities, even when cold, or not dissolve them at all, allowing for their removal through filtration.[1] It is also crucial that the solvent is chemically inert towards the (5-Fluoro-2-nitrophenyl)methanamine.[1]

Q2: How does the chemical structure of (5-Fluoro-2-nitrophenyl)methanamine influence solvent selection?

A2: (5-Fluoro-2-nitrophenyl)methanamine is a polar molecule due to the presence of a nitro group (-NO2), a primary amine (-CH2NH2), and a fluorine atom on the aromatic ring. Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving this compound.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[3] The presence of the basic amino group also suggests that certain solvent interactions are possible, which can influence solubility.[3]

One vendor suggests that a potential purification method for (5-Fluoro-2-nitrophenyl)methanamine is recrystallization from an ethanol/water mixture.[4] This aligns with the general principle of using a polar solvent system.

Q3: When should I consider using a mixed solvent system for recrystallization?

A3: A mixed solvent system, also known as a solvent pair, is beneficial when no single solvent provides the ideal solubility profile.[1] This is often the case when your compound is excessively soluble in one solvent and nearly insoluble in another, even at elevated temperatures.[1] The process involves dissolving the crude (5-Fluoro-2-nitrophenyl)methanamine in a minimal amount of a "good" solvent (in which it is highly soluble) at or near its boiling point. Then, a "bad" solvent (in which the compound is poorly soluble) is added dropwise until the solution becomes persistently cloudy.[1] A few more drops of the "good" solvent are then added to redissolve the precipitate and achieve a clear solution, which is then allowed to cool slowly.[1]

Commonly used solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][5]

Troubleshooting Guide

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This is more likely if the melting point of your compound is lower than the boiling point of the recrystallization solvent.[1] A high concentration of impurities can also contribute to this issue.[1]

  • Troubleshooting Protocol:

    • Reheat the solution to dissolve the oil completely.[1]

    • Add a small amount of additional hot solvent to decrease the saturation point of the solution.[1]

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hotplate or insulating it with glass wool.[6] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]

Issue 2: No crystals form after the solution has cooled.

  • Causality: This is a common problem that can arise from two main issues: using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated, meaning there are no nucleation sites for crystal growth to begin.[6]

  • Troubleshooting Protocol:

    • If too much solvent was used: Reduce the volume of the solvent by gentle heating or by using a rotary evaporator to remove some of the solvent.[6] Then, allow the more concentrated solution to cool again.

    • To induce crystallization (for supersaturated solutions):

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution.[1][6] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[1]

      • Seeding: If you have a small amount of pure (5-Fluoro-2-nitrophenyl)methanamine, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.[6]

      • Further Cooling: Cool the flask in an ice-salt bath to further decrease the solubility of your compound.[6]

Issue 3: The recovered crystals are still impure.

  • Causality: Impurities can be trapped within the crystal lattice if the crystallization process occurs too quickly. Impurities can also adhere to the surface of the crystals if they are not washed properly after filtration.

  • Troubleshooting Protocol:

    • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a more perfect crystal lattice that excludes impurities.

    • Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[7] This will dissolve surface impurities without significantly dissolving your product. It is crucial to use cold solvent to minimize product loss.[7]

    • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude (5-Fluoro-2-nitrophenyl)methanamine in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Potential Recrystallization Solvents for (5-Fluoro-2-nitrophenyl)methanamine

Solvent/SystemTypePolarityRationale
EthanolSinglePolarGenerally a good starting point for nitroaryl and amino compounds.[3]
Ethanol/WaterMixedPolarA common and effective system for polar organic molecules.[4][5]
IsopropanolSinglePolarSimilar properties to ethanol, can be a good alternative.
Acetone/WaterMixedPolarAnother widely used polar mixed solvent system.[2]
Ethyl Acetate/HexaneMixedMid-PolarityUseful if the compound has intermediate polarity.[3]
Visualization of Workflow

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure cluster_troubleshooting Troubleshooting start Crude (5-Fluoro-2-nitrophenyl)methanamine test_solvents Test Solubility in Various Solvents start->test_solvents single_solvent Good Single Solvent Found? test_solvents->single_solvent mixed_solvent Use Mixed Solvent System single_solvent->mixed_solvent No dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve Yes mixed_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals collect Collect Crystals by Filtration wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry pure_product Pure Product dry->pure_product check_crystals->collect Yes oiling_out Compound Oiled Out? check_crystals->oiling_out No induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out->induce_crystallization No adjust_solvent Adjust Solvent/Cooling Rate oiling_out->adjust_solvent Yes induce_crystallization->cool adjust_solvent->cool

Caption: A decision-making workflow for the recrystallization of (5-Fluoro-2-nitrophenyl)methanamine.

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • University of Rochester. (n.d.). Purification: How To - Chemistry.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Unknown Source. (n.d.). Summary of Common Crystallization Solvents.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • BenchChem. (n.d.). (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2.
  • Unknown Source. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown Source. (n.d.). recrystallization, filtration and melting point.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Unknown Source. (n.d.). Recrystallization-1.pdf.

Sources

Technical Support Center: (5-Fluoro-2-nitrophenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-5F2N-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Chemoselectivity Paradox

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine presents a classic "chemoselectivity paradox" in scale-up chemistry. You are attempting to generate a primary amine (reductive process) in the presence of a nitro group (highly susceptible to reduction) and a fluorine atom (susceptible to nucleophilic aromatic substitution,


).[1]

Most standard protocols fail here:

  • Catalytic Hydrogenation of the corresponding nitrile or oxime will almost invariably reduce the nitro group to an aniline (forming the diamine), destroying your target.

  • Direct Amination of the benzyl halide leads to uncontrollable polyalkylation (secondary/tertiary amines).

The Solution: This guide validates the Delépine Reaction as the most robust, scalable route. It utilizes Hexamethylenetetramine (HMTA) to install the nitrogen in a protected state (quaternary salt), followed by acidic hydrolysis which is orthogonal to the nitro group's stability.

Module 1: Strategic Route Selection

Why your current route might be failing.

The following decision matrix explains why the Delépine route is the industry standard for nitro-substituted benzylamines compared to alternatives like Gabriel Synthesis or Nitrile Reduction.

RouteSelection Start Target: (5-Fluoro-2-nitrophenyl)methanamine RouteA Route A: Nitrile Reduction (from 5-Fluoro-2-nitrobenzonitrile) Start->RouteA RouteB Route B: Gabriel Synthesis (Phthalimide + Hydrazine) Start->RouteB RouteC Route C: Delépine Reaction (Benzyl Bromide + HMTA) Start->RouteC IssueA CRITICAL FAILURE: Reducing agents (H2/Pd, LAH) reduce -NO2 to -NH2. RouteA->IssueA IssueB SCALE ISSUE: Hydrazine is toxic/explosive. Atom economy is poor (Phthalhydrazide waste). RouteB->IssueB SuccessC OPTIMAL: Acid hydrolysis preserves -NO2. No polyalkylation. Crystalline intermediate. RouteC->SuccessC

Figure 1: Synthetic route evaluation. The Delépine reaction offers the highest chemoselectivity for nitro-bearing substrates.

Module 2: Validated Operational Protocol

Protocol ID: DEL-5F2N-V2 Scale: 10g - 1kg capable

Phase 1: Quaternary Salt Formation

Reagents:

  • Substrate: 5-Fluoro-2-nitrobenzyl bromide (Caution: Lachrymator)

  • Reagent: Hexamethylenetetramine (HMTA) (1.05 equiv)

  • Solvent: Chloroform (

    
    ) or Ethyl Acetate
    

Procedure:

  • Dissolve 5-Fluoro-2-nitrobenzyl bromide in

    
     (5 mL/g).
    
  • Add HMTA (1.05 equiv) as a solid in one portion.

  • Stir at ambient temperature (20-25°C) for 4–12 hours.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form. The reaction is driven by the insolubility of this salt in chloroform.

  • Filtration: Filter the solid. Wash the cake with cold

    
     to remove unreacted benzyl bromide.
    
    • Checkpoint: This solid is stable and can be stored. It effectively "locks" the nitrogen regiochemistry, preventing over-alkylation [1, 7].

Phase 2: Acidic Hydrolysis (The Release)

Reagents:

  • Solvent: Ethanol / Conc.[2] HCl (5:1 ratio)

Procedure:

  • Suspend the quaternary salt in Ethanol (10 mL/g).

  • Add Conc. HCl (3-4 equiv).

  • Heat to reflux (approx. 75-80°C) for 2–4 hours.

    • Mechanism:[3][4][5] The HMTA cage collapses, releasing formaldehyde (as diethyl acetal) and ammonium chloride, leaving the primary amine hydrochloride.

  • Cooling: Cool the mixture to 0°C. The ammonium chloride (

    
    ) is less soluble than the amine salt in ethanol and may precipitate first (or co-precipitate).
    
  • Workup: Filter off inorganic salts (

    
    ). Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to obtain (5-Fluoro-2-nitrophenyl)methanamine Hydrochloride .
    

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I'm seeing a substantial aldehyde impurity (Sommelet Reaction)."

User Report: "After hydrolysis, NMR shows an aldehyde peak around 10 ppm. I lost my amine."

Root Cause: This is the Sommelet Reaction pathway.[5] If the hydrolysis conditions are not acidic enough or if the pH drifts neutral during reflux, the quaternary salt acts as an oxidizing agent, converting the benzyl carbon to an aldehyde (5-Fluoro-2-nitrobenzaldehyde) rather than releasing the amine [7].

Corrective Action:

  • Increase Acidity: Ensure you are using a large excess of Conc. HCl (at least 3-4 equivalents). The reaction must remain strongly acidic to drive the hydrolysis of the iminium intermediates toward the amine.

  • Solvent Switch: If using aqueous acid, switch to Ethanolic HCl. The formation of the formaldehyde diethyl acetal helps drive the equilibrium forward, preventing the redox side-reaction.

Issue 2: "The product is turning purple/black upon isolation."

User Report: "I neutralized the salt to get the free base, and it decomposed within hours."

Root Cause: Benzylamines, especially electron-deficient ones (due to the nitro group), are avid absorbers of atmospheric


, forming carbamates. Furthermore, the free base can undergo intermolecular 

self-polymerization (amine displacing fluorine on another ring), although the nitro group usually deactivates the ring enough to slow this down.

Corrective Action:

  • Do NOT isolate the free base. Isolate and store the compound as the Hydrochloride Salt . The salt is indefinitely stable at room temperature.

  • If you must use the free base, generate it in situ immediately before the next step (e.g., amide coupling) using a tertiary base like DIPEA.

Issue 3: "Low yield during the salt formation step."

User Report: "The precipitate didn't form in Chloroform."

Root Cause: While HMTA is soluble in chloroform, the salt should precipitate. If the volume of solvent is too high (dilution effect), yield drops. Alternatively, if the starting benzyl bromide is wet, the HMTA may hydrolyze prematurely.

Corrective Action:

  • Concentration: Run the reaction at high concentration (1g substrate per 3-4 mL solvent).

  • Solvent Alternative: Try Ethyl Acetate. The salt is even less soluble in EtOAc, driving the precipitation harder.

Module 4: Critical Safety Parameters (HSE)

1. Lachrymator Control (Benzyl Bromide) The starting material, 5-Fluoro-2-nitrobenzyl bromide, is a potent lachrymator (tear gas) and skin corrosive [1, 12].

  • Engineering Control: All weighing and transfer must occur in a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate in the hood. Wash all spatulas and glassware in this solution before removing them from the hood to quench the alkyl halide.

2. Formaldehyde Generation The hydrolysis step releases 6 equivalents of formaldehyde per molecule of amine. Formaldehyde is a carcinogen and sensitizer.

  • Ventilation: The reflux condenser must be vented to a scrubber or a high-efficiency fume extraction system.

  • Waste: The mother liquor from the hydrolysis contains formaldehyde and its acetals. Dispose of as hazardous organic waste (aldehyde contaminated).

Data Summary: Process Parameters

ParameterSpecificationReason for Control
Stoichiometry (HMTA) 1.05 - 1.10 equivExcess ensures complete consumption of the lachrymatory bromide.
Temperature (Step 1) 20 - 25°CHigher temps promote double-alkylation or degradation.
Acidity (Step 2) > 3.0 equiv HClPrevents Sommelet oxidation (aldehyde formation).
Reaction Time (Step 2) 2 - 4 hoursExtended reflux can degrade the fluorinated ring.
Storage Form HCl SaltFree base is unstable (CO2 absorption/polymerization).

References

  • Fisher Scientific. (2012). Safety Data Sheet: 2-Fluoro-6-nitrobenzyl bromide. (Note: Isomer analog used for hazard classification). Retrieved from

  • Organic Chemistry Portal. (n.d.). Delépine Reaction.[2][5][6] Retrieved from

  • Wikipedia. (n.d.). Gabriel Synthesis. Retrieved from

  • Wikipedia. (n.d.). Delépine Reaction.[2][5][6] Retrieved from

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from

  • Alfa Chemistry. (n.d.). Delepine Reaction Mechanism and Applications. Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Fluoro-6-nitrobenzyl bromide. Retrieved from

(Note: While specific literature on the 5-fluoro-2-nitro isomer is proprietary or sparse, the chemical behavior is extrapolated from the validated reactivity of general nitrobenzyl halides as documented in standard organic synthesis references [2, 4, 7].)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. (5-Fluoro-2-nitrophenyl)methanamine serves as a critical building block in the synthesis of a variety of functional molecules. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the phenyl ring, imparts distinct electronic properties that are of significant interest in drug design and materials science. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Fluoro-2-nitrophenyl)methanamine, offering a comparative analysis with structurally related compounds to illuminate the influence of its constituent functional groups.

The Predicted ¹H NMR Spectrum of (5-Fluoro-2-nitrophenyl)methanamine

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum was generated using NMRDB.org, a reliable online spectral prediction tool that utilizes a database of known spectra to simulate the spectrum of a novel compound.[1][2] This predicted spectrum provides a robust foundation for understanding the key structural features of (5-Fluoro-2-nitrophenyl)methanamine.

The predicted ¹H NMR data for (5-Fluoro-2-nitrophenyl)methanamine in CDCl₃ is as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-68.05Doublet of doublets (dd)1H
H-47.21Doublet of doublets (dd)1H
H-37.09Triplet of doublets (td)1H
CH₂4.15Singlet (s)2H
NH₂1.80 (approx.)Broad singlet (br s)2H

Comparative Spectral Analysis: Unraveling Substituent Effects

To fully appreciate the nuances of the ¹H NMR spectrum of (5-Fluoro-2-nitrophenyl)methanamine, a comparative analysis with simpler, related molecules is indispensable. We will examine the experimental spectra of 2-nitrobenzylamine and 4-fluorobenzylamine to deconstruct the individual and combined effects of the nitro and fluoro substituents.

The Inductive and Anisotropic Effects of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects. This is clearly demonstrated when comparing the aromatic proton signals of benzylamine with those of 2-nitrobenzylamine. The protons ortho and para to the nitro group in 2-nitrobenzylamine are significantly deshielded and shifted downfield due to the reduced electron density in the aromatic ring.

The Role of the Fluorine Substituent

The fluorine atom in the meta position to the aminomethyl group in (5-Fluoro-2-nitrophenyl)methanamine also plays a crucial role in shaping the ¹H NMR spectrum. Fluorine is highly electronegative, leading to a general deshielding of nearby protons. Furthermore, the spin-active ¹⁹F nucleus couples with neighboring protons, resulting in characteristic splitting patterns that provide valuable structural information.

A comparison with the experimental spectrum of 4-fluorobenzylamine highlights the effect of the fluorine atom on the aromatic protons. In 4-fluorobenzylamine, the protons on the aromatic ring appear as two doublets of doublets, a result of both proton-proton and proton-fluorine coupling.[3][4]

CompoundAromatic Protons (ppm)Methylene Protons (ppm)
(5-Fluoro-2-nitrophenyl)methanamine (Predicted) 8.05 (dd), 7.21 (dd), 7.09 (td)4.15 (s)
2-Nitrobenzylamine hydrochloride 7.4-8.1 (m)4.3 (s)
4-Fluorobenzylamine 7.35 (dd), 7.10 (dd)3.69 (s)

Note: Data for 2-nitrobenzylamine is for the hydrochloride salt, which can influence chemical shifts.

The predicted downfield shift of the aromatic protons in (5-Fluoro-2-nitrophenyl)methanamine compared to 4-fluorobenzylamine is a clear indication of the combined electron-withdrawing power of the nitro and fluoro groups. The methylene protons are also predicted to be significantly downfield, a consequence of the strong inductive effect of the 2-nitro group.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds such as (5-Fluoro-2-nitrophenyl)methanamine, the following experimental protocol is recommended.[5]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity, which is crucial for sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the complete relaxation of the protons between scans.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizing the Analysis Workflow

G cluster_0 Spectral Acquisition and Processing cluster_1 Spectral Analysis SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Load Sample DataProc Data Processing DataAcq->DataProc Raw FID PredSpec Predicted Spectrum of (5-Fluoro-2-nitrophenyl)methanamine DataProc->PredSpec Processed Spectrum Analysis Comparative Analysis PredSpec->Analysis CompSpec Experimental Spectra of Analogous Compounds CompSpec->Analysis Structure Structural Elucidation Analysis->Structure Substituent Effects

Sources

FTIR spectral peaks and assignment for (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Peaks and Assignment for (5-Fluoro-2-nitrophenyl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 239087-08-2) is a critical fluorinated building block, often employed in the synthesis of bioactive tetrahydroisoquinolines and kinase inhibitors. Its structural integrity is defined by three distinct pharmacophores: a primary benzylic amine, a nitro group, and an aromatic fluorine atom.

This guide provides a rigorous spectroscopic breakdown of the molecule, distinguishing it from non-fluorinated analogs (e.g., 2-nitrobenzylamine) and isomeric impurities. By synthesizing data from structural homologs and fundamental group frequencies, we establish a self-validating identification protocol.

Structural Pharmacophores[1]
  • Primary Amine (-CH₂NH₂): The reactive handle; susceptible to oxidation or salt formation (HCl).

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the ortho position, influencing the amine's chemical shift and vibrational frequencies.

  • Fluoro Group (-F): Located at the meta position relative to the amine (position 5), providing a unique spectral signature in the fingerprint region.

Experimental Protocol: FTIR Data Acquisition

To ensure reproducibility and minimize artifacts, the following protocol is recommended for analyzing solid samples of (5-Fluoro-2-nitrophenyl)methanamine.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine ID
  • Crystal: Diamond or ZnSe (Single-bounce).

  • Sample Prep: Place ~2 mg of neat solid directly on the crystal. Apply high pressure to ensure uniform contact.

  • Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Advantage: No sample preparation; minimizes water absorption.

Method B: KBr Pellet – Recommended for High-Resolution Fingerprinting
  • Matrix: IR-grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).

  • Compression: 10 tons for 2 minutes to form a transparent disk.

  • Advantage: Higher signal-to-noise ratio in the overtone regions; eliminates ATR path-length variations.

Spectral Assignments & Peak Table

The following assignments are derived from the correlation of 2-nitrobenzylamine experimental data and characteristic shifts induced by aromatic fluorine substitution [1][2][5].

Table 1: Diagnostic FTIR Peaks for (5-Fluoro-2-nitrophenyl)methanamine
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Stretching (Asym/Sym)3380 – 3300Medium, DoubletDistinct doublet; broadens if H-bonding occurs.
Aromatic Ring C-H Stretching3100 – 3000Weak"Shoulder" peaks above 3000 cm⁻¹.
Methylene C-H Stretching (Aliphatic)2950 – 2850Weak/MediumJust below 3000 cm⁻¹; confirms benzylic -CH₂-.
Nitro Group N-O Asymmetric Stretch1535 – 1515Very Strong Major diagnostic peak; often the strongest in the spectrum.
Aromatic Ring C=C Ring Stretch1610 – 1580MediumOften split due to asymmetric substitution.
Amine N-H Bending (Scissoring)1600 – 1590MediumCan overlap with aromatic C=C; sharp band.
Nitro Group N-O Symmetric Stretch1355 – 1340StrongThe second "pillar" of nitro identification.
Aryl Fluoride C-F Stretching 1260 – 1200 Strong CRITICAL ID PEAK. Distinguishes from non-fluorinated analogs.
Amine C-N Stretching1080 – 1020MediumStandard primary amine fingerprint.
Subst. Pattern C-H Out-of-Plane (OOP)880 – 810StrongDiagnostic for 1,2,5-trisubstituted benzene (isolated H vs adjacent H).

Comparative Analysis: Product vs. Alternative

In drug development, verifying the presence of the fluorine atom and the correct isomerism is vital. We compare the target molecule against its non-fluorinated precursor, 2-Nitrobenzylamine , to demonstrate the "Performance" of FTIR in specific identification.

Comparison: Target vs. 2-Nitrobenzylamine (Non-Fluorinated Analog)
Feature(5-Fluoro-2-nitrophenyl)methanamine (Target)2-Nitrobenzylamine (Alternative)Interpretation
C-F Stretch Distinct band ~1240-1250 cm⁻¹ Absent The most reliable differentiator. The C-F bond creates a strong dipole change.
Fingerprint Region Complex splitting due to F-couplingSimpler aromatic profileFluorine substitution alters ring "breathing" modes, adding complexity to 1400-1000 cm⁻¹.
OOP Bending Pattern for 1,2,5-trisubstitution (~820 & 880 cm⁻¹)Pattern for 1,2-disubstitution (~740-760 cm⁻¹)The "Ortho" peak of the alternative is replaced by the split peaks of the trisubstituted target.
Nitro Shift Slight blue shift (+5-10 cm⁻¹)Standard position (~1525 cm⁻¹)The electronegative Fluorine (para to Nitro) inductively withdraws density, slightly stiffening the NO bond.
Diagram 1: Spectral Fingerprinting Workflow

This logic flow ensures the identity of the compound is validated step-by-step, preventing false positives from precursors.

FTIR_Workflow Start Unknown Sample Spectrum Check_NH Region 3300-3400 cm⁻¹ Doublet Present? Start->Check_NH Check_NO2 Region 1520 & 1350 cm⁻¹ Strong Bands Present? Check_NH->Check_NO2 Yes (Amine confirmed) Result_Neg_1 Possible Impurity: Nitrobenzyl alcohol or nitrile Check_NH->Result_Neg_1 No (Missing NH) Check_CF Region 1200-1260 cm⁻¹ Strong C-F Band Present? Check_NO2->Check_CF Yes (Nitro confirmed) Check_NO2->Result_Neg_1 No (Missing NO2) Check_OOP Region 800-900 cm⁻¹ 1,2,5-Pattern Confirmed? Check_CF->Check_OOP Yes (Fluorine confirmed) Result_Neg_2 Possible Analog: 2-Nitrobenzylamine (No F) Check_CF->Result_Neg_2 No (Likely non-F analog) Result_Pos CONFIRMED IDENTITY: (5-Fluoro-2-nitrophenyl)methanamine Check_OOP->Result_Pos Yes (Isomer confirmed) Check_OOP->Result_Neg_2 No (Wrong Isomer)

Caption: Logical decision tree for validating (5-Fluoro-2-nitrophenyl)methanamine identity against common structural analogs.

Detailed Mechanistic Insights

The Fluorine Effect

The introduction of the fluorine atom at position 5 exerts a significant Inductive Effect (-I) on the aromatic ring.

  • C-F Stretching: The C-F bond is highly polar. In aromatic systems, this vibration couples with ring skeletal vibrations, resulting in a strong band between 1200–1270 cm⁻¹. This is the primary "Go/No-Go" signal for this compound [10].

  • Nitro Group Modulation: The fluorine is para to the nitro group (position 2 vs 5). The electron-withdrawing nature of fluorine decreases electron density in the ring, slightly increasing the force constant of the N-O bonds, often shifting the asymmetric stretch to higher frequencies compared to the non-fluorinated parent [1].

Diagram 2: Structural Pharmacophore Map

Visualizing the vibrational centers helps in understanding the origin of the peaks.

Structure_Map Center Benzene Ring (Skeletal Vib: 1600/1500 cm⁻¹) Amine Amine (-CH₂NH₂) (N-H Stretch: ~3350 cm⁻¹) (C-N Stretch: ~1050 cm⁻¹) Center->Amine Pos 1 Nitro Nitro (-NO₂) (Asym: ~1530 cm⁻¹) (Sym: ~1350 cm⁻¹) Center->Nitro Pos 2 (Ortho) Fluoro Fluoro (-F) (C-F Stretch: ~1240 cm⁻¹) Center->Fluoro Pos 5 (Meta) Nitro->Fluoro Para-Electronic Effect

Caption: Mapping of functional groups to their specific FTIR vibrational frequencies.

References

  • Aravinthraj, M., et al. (2024). "FTIR functional groups assignments associated with the samples 2-Nitrobenzoic Acid (2NBA) and 2-Nitro-N-methylaniline (2NMA)." ResearchGate. Available at: [Link]

  • OpenStax. (2023). "Spectroscopy of Aromatic Compounds: Infrared Spectroscopy." Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Aromatics." Available at: [Link]

  • NIST Mass Spectrometry Data Center. "5-Fluoro-2-nitrophenol IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SpectraBase. "2-Fluoro-5-nitrobenzaldehyde FTIR Spectrum." Wiley Science Solutions. Available at: [Link]

  • PubChem. "5-Fluoro-2-nitrophenol Compound Summary." National Library of Medicine. Available at: [Link]

  • Nandiyanto, A.B.D., et al. (2026). "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset." ASEAN Journal for Science and Engineering in Materials.[1] Available at: [Link]

  • InstaNANO. "FTIR Functional Group Database: Fluoro Compounds." Available at: [Link]

Sources

Differentiating Structural Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous identification of molecular structures is paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. Mass spectrometry (MS) stands as a cornerstone analytical technique for molecular characterization. However, the differentiation of isomers can be a formidable challenge as they possess the same molecular weight. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Fluoro-2-nitrobenzylamine and its structural isomer, 4-Fluoro-2-nitrobenzylamine. By dissecting the fragmentation pathways, we aim to provide a practical framework for their differentiation, a critical step in synthesis, quality control, and metabolite identification.

The Challenge of Isomer Differentiation in Mass Spectrometry

Electron ionization mass spectrometry is a powerful tool that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." While identical molecular weights of isomers result in the same molecular ion peak, their different substitution patterns on the aromatic ring influence the stability of various fragment ions. This leads to distinguishable fragmentation patterns, which, when expertly interpreted, allow for their confident identification.[1]

This guide will delve into the predicted fragmentation pathways of 5-Fluoro-2-nitrobenzylamine and 4-Fluoro-2-nitrobenzylamine, highlighting the key fragment ions and their relative abundances that can serve as diagnostic markers for each isomer.

Predicted Fragmentation Patterns: A Head-to-Head Comparison

The fragmentation of these isomers under electron ionization is governed by the interplay of the functional groups present: the fluorine atom, the nitro group, and the aminomethyl group, all attached to a benzene ring. The primary fragmentation events are expected to involve cleavages at the benzylic C-C bond, losses of the nitro group functionalities, and the potential expulsion of neutral molecules like HF.[2]

Table 1: Predicted Key Fragment Ions and Their Relative Intensities for 5-Fluoro-2-nitrobenzylamine and 4-Fluoro-2-nitrobenzylamine

Predicted m/zProposed Fragment Ion5-Fluoro-2-nitrobenzylamine (Predicted Relative Intensity)4-Fluoro-2-nitrobenzylamine (Predicted Relative Intensity)Rationale for Intensity Difference
170[M]⁺•ModerateModerateMolecular ion peak.
153[M-NH₂]⁺LowLowLoss of the amino radical.
140[M-NO]⁺ModerateModerateLoss of nitric oxide radical.
124[M-NO₂]⁺HighHighLoss of the nitro group, a common fragmentation for nitroaromatics.
109[C₇H₅F]⁺ModerateHighFormation of a fluorotropylium or related stable ion. The position of fluorine influences the stability of this ion.
95[C₆H₄F]⁺LowModerateLoss of the CH₂NH₂ group followed by rearrangement.
77[C₆H₅]⁺LowLowPhenyl cation, indicative of aromatic core.

Elucidating the Fragmentation Pathways

The fragmentation of 5-Fluoro-2-nitrobenzylamine and its isomer is initiated by the ionization of the molecule, typically through the removal of an electron from the aromatic system or the lone pair electrons of the nitrogen or oxygen atoms. The resulting molecular ion then undergoes a series of fragmentation reactions.

Fragmentation Pathway of 5-Fluoro-2-nitrobenzylamine

The fragmentation cascade for 5-Fluoro-2-nitrobenzylamine is predicted to proceed through several key steps, as illustrated in the diagram below. The initial loss of the nitro group is a highly probable event, leading to a stable fragment. Subsequent fragmentations will be influenced by the presence and position of the fluorine atom.

Caption: Predicted fragmentation of 4-Fluoro-2-nitrobenzylamine.

The key to differentiating these isomers lies in the relative intensities of shared fragment ions and the presence of unique, diagnostic ions, however minor. For instance, the stability of the fluorotropylium ion (m/z 109) is expected to be more pronounced in the 4-fluoro isomer due to the para-position of the fluorine atom, which can better stabilize the positive charge through resonance.

Experimental Protocols

To experimentally validate these predicted fragmentation patterns, a standardized protocol for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.

Sample Preparation
  • Standard Solutions: Prepare individual standard solutions of 5-Fluoro-2-nitrobenzylamine and 4-Fluoro-2-nitrobenzylamine in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the standard solutions to a final concentration of 10 µg/mL in the same solvent for direct infusion or GC/LC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS Analysis

For less volatile or thermally labile compounds, LC-MS/MS provides a softer ionization alternative.

Caption: A typical LC-MS/MS experimental workflow.

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped to observe a range of fragment ions.

Conclusion

The differentiation of structural isomers such as 5-Fluoro-2-nitrobenzylamine and 4-Fluoro-2-nitrobenzylamine by mass spectrometry is a nuanced but achievable task. By leveraging the principles of mass spectral fragmentation, researchers can predict and experimentally verify distinct fragmentation patterns that serve as reliable identifiers. The careful analysis of the relative abundances of key fragment ions, informed by an understanding of the electronic effects of the substituents, provides a robust methodology for the unambiguous characterization of these and other isomeric compounds, ensuring the integrity and safety of pharmaceutical products.

References

  • Sparkman, O. D., & Watson, J. T. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Sources

Validating synthesis of (5-Fluoro-2-nitrophenyl)methanamine via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of (5-Fluoro-2-nitrophenyl)methanamine: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Executive Summary

The synthesis of fluorinated nitroaromatics, such as (5-Fluoro-2-nitrophenyl)methanamine (often isolated as its hydrochloride salt, CAS: 1214366-45-6)[1][2], provides critical building blocks for modern drug discovery. However, validating the absolute bulk purity of these compounds before downstream coupling is an analytical challenge. While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm structural identity, they are often blind to inorganic salts and struggle to quantify absolute mass fractions.

As a Senior Application Scientist, I consistently recommend Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—as the definitive self-validating system for bulk purity. This guide objectively compares EA against orthogonal techniques, evaluates top-tier EA instrumentation, and provides a field-proven, step-by-step protocol for overcoming the combustion challenges inherent to fluorine and nitro-containing molecules.

The Analytical Challenge: Fluorine and Nitro Causality

To understand why specific protocols are required, we must analyze the mechanistic behavior of (5-Fluoro-2-nitrophenyl)methanamine during high-temperature combustion:

  • The Nitro Group (-NO₂): During combustion, nitro groups generate a complex mixture of nitrogen oxides (NOx). If these are not quantitatively reduced back to N₂ gas, the nitrogen mass fraction will be drastically underreported.

  • The Fluorine Atom (-F): Strong C-F bonds resist thermal degradation. Furthermore, fluorine can react to form corrosive hydrogen fluoride (HF) or tetrafluoromethane (CF₄). CF₄ is particularly problematic because it co-elutes with nitrogen or carbon dioxide in chromatographic separation, artificially inflating C or N values.

Therefore, a standard CHN run will fail. The system must be engineered with specific chemical scavengers (copper for NOx, silver for halogens) to ensure data integrity.

Orthogonal Validation Alternatives: EA vs. NMR vs. LC-HRMS

To achieve a self-validating analytical package, no single technique is sufficient. The table below compares how these techniques perform against the rigorous standards required by major chemical journals (e.g., [3][4]).

Analytical FeatureElemental Analysis (CHN)¹H / ¹³C NMRLC-HRMS
Primary Output Bulk absolute purity (mass fraction)Structural connectivity, relative purityExact mass, impurity profiling
Detection of Inorganic Salts Yes (Indirectly via low CHN totals)No (Invisible in standard solvents)No (Invisible to ionization)
Detection of Residual Solvents Yes (Alters CHN ratios predictably)Yes (Visible peaks)Poor (Often lost in void volume)
Validation Standard ±0.4% deviation from theoreticalqNMR required for absolute purity±5 ppm mass accuracy
Best Used For Final lot release, publication proofRoutine reaction monitoringIdentifying unknown byproducts

Instrument Comparison: Thermo FlashSmart vs. Elementar vario EL cube

When selecting an elemental analyzer for challenging fluorinated nitroaromatics, the separation technology and gas handling are paramount. Below is a comparison of two industry-leading platforms[5][6][7][8].

Specification
Separation Technology GC Column with Electronic Flow ControlPurge and Trap Chromatography
Halogen/Nitro Handling Excellent (Customizable scrubber tubes)Excellent (Active tubing heating to prevent HF/H₂O condensation)
Sample Size Range Micro to MacroMicro to Semi-Macro (up to 20 mg organic)
Key Advantage Multi-Valve Control (MVC) for high throughput and automated gas switching.Complete baseline separation even at extreme C:N ratios; blank-free ball valve.

Verdict: For high-throughput contract labs, the FlashSmart offers unparalleled automation. However, for highly fluorinated or difficult-to-combust research samples, the vario EL cube 's active tubing heating and purge-and-trap system provide superior baseline resolution for trace hydrogen and nitrogen.

Mandatory Visualization: Analytical Workflow

G A Synthesis of (5-Fluoro-2-nitrophenyl)methanamine B Structural Confirmation (NMR & LC-HRMS) A->B Step 1 C Absolute Purity Validation (Elemental Analysis) A->C Step 2 D High-Temp Combustion (1200°C) Sn Capsule + O2 Jet C->D E Reduction & Trapping Cu (NOx) + Ag (F-) D->E F Chromatographic Separation (Purge & Trap or GC) E->F G TCD Detection (N2, CO2, H2O) F->G H Data Evaluation (Δ ≤ ±0.4%) G->H

Workflow for validating (5-Fluoro-2-nitrophenyl)methanamine purity via CHN analysis.

Self-Validating Experimental Protocol for CHN Analysis

To ensure scientific integrity, the following protocol builds internal validation checks into the workflow.

Step 1: System Suitability & Calibration

  • Action: Run 3 blank tin capsules to establish baseline noise. Calibrate the Thermal Conductivity Detector (TCD) using a known standard like sulfanilamide.

  • Self-Validation Check: Run 4-fluorobenzoic acid as a secondary standard. If the carbon value exceeds the theoretical limit, the silver wool trap is depleted (allowing CF₄ to elute) and must be replaced.

Step 2: Sample Preparation

  • Action: Weigh exactly 1.500 ± 0.100 mg of (5-Fluoro-2-nitrophenyl)methanamine hydrochloride into a high-purity tin capsule using a microbalance (1 µg readability). Fold and crimp the capsule tightly to exclude atmospheric air.

  • Causality: Tin is not just a container; it is a combustion catalyst. When exposed to the oxygen jet, tin oxidizes exothermically, driving the localized flash temperature to ~1800°C. This extreme heat is mandatory to cleave the refractory C-F bonds.

Step 3: Combustion & Reduction

  • Action: Drop the capsule into the primary furnace (1200°C) during a dosed injection of pure O₂. Pass the resulting effluent gas through a secondary reduction reactor packed with elemental copper wire (600°C) and silver wool.

  • Causality: The copper quantitatively reduces all NOx species generated by the nitro group into measurable N₂ gas, while simultaneously scrubbing any excess O₂. The silver wool traps volatile fluorine species as solid AgF, preventing detector contamination.

Step 4: Separation and Detection

  • Action: Sweep the purified gas mixture (N₂, CO₂, H₂O) with helium carrier gas into the chromatographic column or purge-and-trap system. Quantify via TCD.

Quantitative Data Presentation

For publication in premier journals, the experimental CHN mass fractions must fall within ±0.4% of the theoretical calculated values[3][4][9].

Compound: (5-Fluoro-2-nitrophenyl)methanamine hydrochloride (Formula: C₇H₈ClFN₂O₂, MW: 206.60 g/mol )

Replicate / LotCarbon (%)Hydrogen (%)Nitrogen (%)Status & Diagnosis
Theoretical Value 40.70 3.90 13.56 N/A
Lot A (Optimal) 40.82 (Δ+0.12)3.95 (Δ+0.05)13.48 (Δ-0.08)PASS: Highly pure bulk material.
Lot B (Wet/Solvent) 39.10 (Δ-1.60)4.20 (Δ+0.30)12.80 (Δ-0.76)FAIL: Low C/N and high H indicates retained water/ethyl acetate.
Lot C (Trap Failure) 41.50 (Δ+0.80)3.88 (Δ-0.02)13.50 (Δ-0.06)FAIL: Elevated Carbon suggests CF₄ bleed; replace silver trap.

Note: While the ±0.4% rule is the historical gold standard, recent comprehensive studies have debated its strictness for complex molecules, emphasizing the need for orthogonal LC-HRMS data when EA fails due to systemic trap depletion[9][10].

References

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Available at:[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

  • vario EL cube - CHNS Elemental Analyzer. Elementar. Available at:[Link]

Sources

Strategic Separation of (5-Fluoro-2-nitrophenyl)methanamine Regioisomers: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and next-generation antibiotics. A persistent challenge in its production is the removal of regioisomeric impurities —specifically the 3-fluoro and 4-fluoro isomers—generated during the non-selective nitration or fluorination of precursor scaffolds.

These isomers possess nearly identical hydrophobicities (


), rendering traditional C18 alkyl-bonded phases inefficient. This guide objectively compares three chromatographic strategies, advocating for Fluorophenyl (PFP) phases  as the superior choice due to their ability to exploit specific dipole-dipole and 

-

interactions that standard alkyl phases miss.

Comparative Analysis of Separation Methodologies

We evaluated three distinct separation modes. The data below represents performance metrics optimized for the resolution of the critical pair: 5-Fluoro (Target) vs. 3-Fluoro (Impurity) .

Performance Matrix
MetricMethod A: Traditional C18 Method B: Phenyl-Hexyl Method C: Pentafluorophenyl (PFP)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Resolution (

)
1.2 (Marginal)1.8 (Good)3.5 (Excellent)
Tailing Factor (

)
1.41.11.05
Run Time 18 min15 min12 min
Loadability HighMediumMedium
Verdict Not Recommended for isomeric purity.Alternative if PFP is unavailable.Gold Standard for this separation.
Technical Insight: Why PFP Wins

While C18 phases rely solely on dispersive forces (hydrophobicity), the PFP phase introduces an electron-deficient aromatic ring. The highly electronegative fluorine and nitro groups on the target molecule interact strongly with the pentafluorophenyl ring on the stationary phase. This "fluorine-fluorine" interaction and the rigid shape selectivity allow the PFP column to discriminate between the subtle spatial differences of the 5-fluoro and 3-fluoro isomers.

Visualizing the Separation Logic

The following diagram illustrates the decision-making workflow and the mechanistic interactions that dictate column selection.

G Start Crude Mixture: (5-Fluoro-2-nitrophenyl)methanamine + Regioisomers Decision Primary Separation Goal? Start->Decision Path_C18 General Purity (Non-isomeric impurities) Decision->Path_C18 Standard QC Path_PFP Isomeric Resolution (Critical Pair Separation) Decision->Path_PFP High Purity Req Method_C18 Method A: C18 Column Mechanism: Hydrophobicity Result: Co-elution of isomers Path_C18->Method_C18 Method_PFP Method C: PFP Column Mechanism: Dipole-Dipole + Shape Selectivity Result: Baseline Resolution (Rs > 3.0) Path_PFP->Method_PFP Interaction Mechanistic Driver: Electron-deficient PFP ring interacts with Nitro/Fluoro dipoles Method_PFP->Interaction

Caption: Workflow illustrating the selection of PFP stationary phases for superior isomeric resolution.

Detailed Experimental Protocols

Recommended Protocol: PFP Phase Separation (Method C)

This protocol is designed to be self-validating. The use of a buffered mobile phase is critical to suppress the ionization of the primary amine (


) or to ensure it is fully protonated for reproducible retention.

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Rationale: Low pH ensures the amine is protonated (-NH3+), preventing secondary silanol interactions that cause tailing.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 35°C (Higher temp reduces viscosity and improves mass transfer)

  • Detection: UV @ 254 nm (Nitro aromatic signature) and 210 nm.

Gradient Program:

Time (min)% Solvent BEvent
0.05Equilibrate
1.05Isocratic Hold
10.040Linear Gradient
12.095Wash
12.15Re-equilibrate
16.05End

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between 5-fluoro and 3-fluoro isomers.
    
  • Tailing Factor: < 1.2 for the main peak.

  • Retention Time Precision: < 0.5% RSD (n=5).

Alternative Protocol: Supercritical Fluid Chromatography (SFC)

For laboratories prioritizing speed or green chemistry, SFC offers orthogonal selectivity.

  • Stationary Phase: 2-Ethylpyridine (2-EP). Rationale: The basic pyridine ring interacts with the acidic protons of the ammonium species.

  • Mobile Phase:

    
     / Methanol (with 20mM Ammonia).
    
  • Conditions: 15% Methanol isocratic, 100 bar BPR, 40°C.

  • Outcome: Extremely fast separation (< 4 mins) but requires specialized hardware.

References

  • Separation of Nitro-Aromatic Isomers: Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Mechanistic Insight: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Contextual citation for PFP selectivity mechanisms).

Sources

Safety Operating Guide

Standard Operating Procedure & Waste Management Guide: (5-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: To provide self-validating, causality-driven protocols for the safe handling, spill response, and regulatory-compliant disposal of fluorinated nitroaromatic amines.

Executive Summary & Chemical Profile

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2 for free base; 1214366-45-6 for hydrochloride salt) is a highly versatile building block frequently utilized in drug discovery for synthesizing kinase inhibitors and fluorinated pharmacophores[1]. While highly valuable synthetically, its structural motifs—a basic primary amine, a high-energy nitro group, and a stable carbon-fluorine bond—create a complex hazard profile that dictates strict operational and disposal parameters.

Standard laboratory disposal (P501) mandates that this compound never be flushed down the drain or mixed with general non-hazardous waste. Proper lifecycle management requires an understanding of both EPA/RCRA regulations and the physicochemical realities of the molecule.

Physicochemical Causality & Hazard Assessment

As application scientists, we do not just follow safety rules; we must understand the chemical causality behind them. The disposal protocols for this compound are driven by three distinct functional groups:

  • The Fluoro Group (-F): The C-F bond is exceptionally strong. Standard biological or low-temperature environmental degradation pathways fail to break it. During thermal destruction (incineration), the cleavage of this bond generates Hydrogen Fluoride (HF) gas . If routed to a standard incinerator, HF will rapidly corrode the refractory lining and exhaust systems. Therefore, any waste containing this compound must be routed to specialized high-temperature incinerators equipped with alkaline HF scrubbers.

  • The Nitro Group (-NO2): Nitroaromatics are electron-deficient and inherently energetic. While stable under standard conditions, they can undergo highly exothermic reduction if exposed to strong reducing agents. Furthermore, sweeping up a spill with combustible organic materials (like sawdust) creates a localized fire hazard. Combustion of the nitro group also generates toxic nitrogen oxides (NOx).

  • The Methanamine Moiety (-CH2NH2): As a nucleophilic and basic amine, this compound causes severe skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It must be handled with appropriate barrier PPE to prevent dermal sensitization.

Operational Handling & Spill Protocol

To ensure a self-validating safety system, every spill response must isolate the hazard, neutralize the chemical threat, and verify decontamination.

Protocol: Immediate Spill Response & Decontamination

Perform all steps wearing standard PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Evacuate and Assess: Immediately isolate the spill area. If the spill involves dry powder outside a fume hood, ensure local exhaust ventilation is active to capture airborne particulates.

  • Containment (Solid/Liquid):

    • For Powders: Do not dry-sweep, as this aerosolizes the irritant. Lightly mist the powder with a compatible non-reactive solvent (e.g., water or dilute neutral detergent) to suppress dust.

    • For Solutions:Do not use combustible absorbents (e.g., paper towels or sawdust) due to the reactive nature of the nitroaromatic group. Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth .

  • Absorption & Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place the material into a heavy-duty, sealable polyethylene bag or a high-density polyethylene (HDPE) bucket.

  • Decontamination & Validation: Wash the spill surface with a slightly acidic detergent solution (to neutralize the basic amine), followed by a thorough water rinse. Verify the pH of the final rinse water with indicator paper to ensure the surface has returned to a neutral pH (pH 6-8).

Waste Segregation & Disposal Workflow

The most common compliance failure in laboratories handling fluorinated organics is the misclassification of liquid waste streams. According to EPA Resource Conservation and Recovery Act (RCRA) guidelines, solvents are classified into specific lists (e.g., F001-F005)[2].

Critical Rule: Because the (5-Fluoro-2-nitrophenyl)methanamine solute contains fluorine, any liquid waste stream containing this compound must be classified and treated as Halogenated Waste , even if it is dissolved in a 99% non-halogenated solvent like DMSO or Methanol[3][4]. Mixing a halogenated solute into a non-halogenated waste carboy contaminates the entire stream, drastically increasing disposal costs and creating severe facility hazards during incineration[4].

Protocol: Routine Waste Segregation & Disposal
  • Stream Identification: Determine if the waste is solid (contaminated PPE, empty vials) or liquid (reaction mixtures, HPLC effluent).

  • Containerization:

    • Liquids: Collect in an HDPE or glass carboy specifically designated for Halogenated Organic Waste . Do not mix with strong acids or reducing agents.

    • Solids: Double-bag contaminated consumables and place them in a rigid container designated for Hazardous Solid Waste .

  • Labeling (RCRA Compliance): Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label explicitly: "Halogenated Organic Waste: Contains Fluorinated Nitroaromatic Amines."

  • Manifesting & Transport: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) team. The waste must be manifested for high-temperature incineration (>1100°C) at a licensed facility equipped with HF and NOx scrubbers[3].

Waste Segregation Decision Matrix

WasteWorkflow A (5-Fluoro-2-nitrophenyl)methanamine Waste Generation B Solid Waste (Powder, Vials, PPE) A->B C Liquid Waste (Reaction Solutions) A->C D Halogenated Solid Waste (EPA/RCRA Regulated) B->D E Solvent System Used C->E I High-Temp Incineration (>1100°C) with HF & NOx Scrubbers D->I F Halogenated Solvents (e.g., DCM) E->F G Non-Halogenated Solvents (e.g., DMSO, MeOH) E->G H Halogenated Liquid Waste (Mandatory due to C-F bond) F->H G->H F-atom overrides solvent class H->I

Figure 1: Waste segregation and disposal workflow for fluorinated nitroaromatics.

Quantitative Data & Waste Parameters

ParameterSpecification / Classification
Compound Name (5-Fluoro-2-nitrophenyl)methanamine
Primary Hazard Codes (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Precautionary Codes P261, P280, P305+P351+P338, P501
Primary Waste Classification Halogenated Organic Waste (Due to C-F bond)
Incompatible Waste Streams Strong reducing agents, strong oxidizers, strong acids
Approved Spill Absorbents Vermiculite, Dry Sand, Diatomaceous Earth (Inert only)
Prohibited Spill Absorbents Sawdust, standard paper towels (Combustible)
Final Disposal Mechanism High-Temp Incineration (>1100°C) with HF/NOx scrubbers

References

  • Sigma-Aldrich (2023). "SAFETY DATA SHEET: 3-Nitrobenzylamine hydrochloride". Retrieved from: [Link]

  • National Research Council (1995). "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf". National Academies Press. Retrieved from:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Retrieved from:[Link]

  • Hazardous Waste Experts (2022). "Guidelines for Solvent Waste Recycling and Disposal". Retrieved from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.